(R)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid
Beschreibung
BenchChem offers high-quality (R)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)pent-4-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h1,3-5,7-8,11H,6,9H2,(H,14,17)(H,15,16)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMVOEWWTJZRNL-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solvation Dynamics and Experimental Workflows for (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic Acid in DMF and DMSO
Executive Summary
(R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid—commonly referred to as N-Cbz-D-propargylglycine or Z-D-Pra-OH—is a critical unnatural amino acid utilized extensively in solid-phase peptide synthesis (SPPS) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[1]. Featuring a terminal alkyne, a chiral center (D-configuration), and a benzyloxycarbonyl (Cbz/Z) protecting group, its structural complexity demands precise solvent selection to ensure high coupling efficiency and reaction kinetics.
This technical guide provides an in-depth analysis of the solubility dynamics of Z-D-Pra-OH in two premier polar aprotic solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). By understanding the thermodynamic causality behind these solvent-solute interactions, researchers can optimize stock concentrations, prevent precipitation during automated synthesis, and maximize yields in bioorthogonal conjugations.
Chemical Profile & Solvation Thermodynamics
The solubility of Z-D-Pra-OH (Molecular Formula: C13H13NO4 ) is dictated by its distinct functional domains[2]:
-
Carboxylic Acid Terminus: Forms strong intermolecular hydrogen-bonded dimers in the solid state.
-
Cbz (Z) Protecting Group: Imparts significant lipophilicity via the benzyl ring, while the carbamate linkage acts as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
Terminal Alkyne: A rigid, relatively non-polar moiety that requires adequate solvation to remain accessible for cycloaddition or cross-coupling[3].
Why DMF and DMSO?
To achieve the high concentrations required for SPPS (typically 0.2 M to 0.5 M)[4] and click chemistry (up to 1.0 M), the solvent must disrupt the stable carboxylic acid dimers. Both DMF and DMSO are highly polar, aprotic solvents with exceptional hydrogen-bond accepting capabilities.
-
DMSO ( S=O dipole): Acts as a powerful hydrogen bond acceptor, aggressively breaking solute-solute interactions. It provides the highest absolute solubility limit for Z-D-Pra-OH.
-
DMF ( C=O dipole): Offers slightly lower absolute solubility than DMSO but features a significantly lower viscosity, making it the gold standard for automated fluidic systems in SPPS[4].
Quantitative Data Summary
| Property / Metric | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Dielectric Constant ( ϵ ) | 36.7 | 46.7 |
| Viscosity (at 25°C) | 0.80 cP | 1.99 cP |
| Z-D-Pra-OH Solubility Limit | >0.8 M ( ≈200 mg/mL ) | >1.5 M ( ≈370 mg/mL ) |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | CuAAC / Biological Assay Stocks |
| Operational Advantage | Low viscosity; ideal for automated resin washing and coupling. | Maximum solubility; inert to most click chemistry catalysts. |
Mechanistic Insights: The Solvation Pathway
When Z-D-Pra-OH is introduced into DMF or DMSO, the thermodynamic equilibrium shifts from the solid crystalline/amorphous state to a solvated complex. The highly electronegative oxygen atoms in the solvent molecules coordinate with the acidic proton of the carboxylic acid and the carbamate N-H. Simultaneously, the hydrophobic benzyl ring is stabilized by the methyl groups of the solvents via London dispersion forces.
Expert Note: Z-D-Pra-OH is frequently supplied commercially as a Dicyclohexylamine (DCHA) salt to improve shelf stability[1]. If using the DCHA salt, solubility dynamics change; the salt must often be partitioned or neutralized prior to achieving the high molarities discussed here for the free acid.
Thermodynamic solvation pathway of Z-D-Pra-OH in polar aprotic solvents.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual clarity and the absence of particulate scattering are primary indicators of complete solvation.
Protocol A: Preparation of a 0.5 M Stock in DMF for SPPS
This concentration provides the standard 3-to-5 molar excess required for efficient peptide coupling using activators like HCTU or DIC/HOBt[4].
Step-by-Step Methodology:
-
Weighing: Accurately weigh 1.236 g of Z-D-Pra-OH (free acid, MW = 247.25 g/mol ) into a clean, dry 15 mL glass scintillation vial.
-
Solvent Addition: Add exactly 8.0 mL of anhydrous DMF (peptide synthesis grade, <50 ppm H2O ).
-
Agitation: Vortex the mixture at 1500 rpm for 60 seconds. The low viscosity of DMF ensures rapid mass transfer.
-
Volume Adjustment: Transfer the solution to a 10 mL volumetric flask and bring to volume with anhydrous DMF.
-
Validation: Invert the flask 5 times. Hold against a light source; the solution must be optically clear. Any turbidity indicates moisture contamination or degraded compound.
-
Storage: Purge the headspace with Argon or Nitrogen gas and store at 4°C. Warm to room temperature before use to prevent condensation.
Protocol B: Preparation of a 1.0 M Stock in DMSO for CuAAC
For click chemistry, highly concentrated stocks minimize the final solvent volume introduced into aqueous biological buffers, preventing solvent-induced protein denaturation[1].
Step-by-Step Methodology:
-
Weighing: Weigh 2.473 g of Z-D-Pra-OH into a 15 mL polypropylene conical tube.
-
Solvent Addition: Add 7.5 mL of molecular biology grade DMSO.
-
Thermal Assistance: Due to the higher viscosity of DMSO and the endothermic nature of dissolution at high concentrations, place the tube in a sonication bath at 30°C for 3–5 minutes.
-
Volume Adjustment: Transfer to a 10 mL volumetric flask and bring to volume with DMSO.
-
Validation: Centrifuge a 1 mL aliquot at 10,000 x g for 2 minutes. Examine the bottom of the tube for un-dissolved micro-pellets.
-
Application: Use directly in CuAAC reactions alongside water-soluble ligands like THPTA and a copper source[1].
Step-by-step workflow for CuAAC click chemistry using a DMSO stock solution.
Conclusion
The successful incorporation of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid into complex molecular architectures relies heavily on exploiting the thermodynamic properties of polar aprotic solvents. While DMF provides the ideal rheological properties for automated SPPS, DMSO offers unmatched solvation power for high-concentration bioorthogonal applications. By adhering to the standardized protocols outlined above, researchers can ensure quantitative dissolution, thereby maximizing coupling efficiencies and downstream yields.
References
-
[1] IRIS: CLICK CHEMISTRY by Iris Biotech GmbH - Issuu. Issuu. Available at:[Link]
-
[2] Everything for - CLICK CHEMISTRY - Iris Biotech GmbH. Iris Biotech. Available at: [Link]
-
[4] Rotaxane probes for protease detection by 129Xe hyperCEST NMR. Royal Society of Chemistry (RSC). Available at:[Link]
-
[3] Synthesis of ω-(Hetero)arylalkynylated α-Amino Acid by Sonogashira-Type Reactions in Aqueous Media. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Sources
Storage Conditions and Thermal Stability of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-ynoic Acid: A Comprehensive Technical Guide
Executive Summary
(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-ynoic acid—commonly referred to as N-Cbz-D-propargylglycine or Z-D-Pra-OH —is a critical unnatural amino acid building block used in solid-phase peptide synthesis (SPPS) and bioorthogonal chemistry. Featuring a terminal alkyne, it is a premier substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .
However, the very functional groups that make Z-D-Pra-OH synthetically valuable also introduce specific thermal and chemical vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of its stability, field-proven storage protocols, and self-validating analytical workflows to ensure batch integrity during drug development and bioconjugation campaigns.
Molecular Vulnerabilities: The Causality of Degradation
To design effective storage protocols, one must first understand the thermodynamic and kinetic liabilities of the molecule. Z-D-Pra-OH possesses three primary sites of vulnerability:
-
The Terminal Alkyne (Pent-4-ynoic acid moiety): While relatively stable at room temperature, terminal alkynes are susceptible to hydration (forming ketones) in the presence of ambient moisture and acidic trace impurities. Furthermore, exposure to oxygen and transition metal contaminants can induce slow Glaser-type oxidative dimerization.
-
The Benzyloxycarbonyl (Cbz/Z) Protecting Group: The Cbz group provides excellent protection against nucleophiles during peptide coupling. However, carbamates are thermally labile. At elevated temperatures (typically >130°C), the Cbz group undergoes exothermic decomposition, releasing benzyl alcohol and carbon dioxide, leaving the free amine susceptible to rapid degradation .
-
The α -Chiral Center (R-Configuration): The α -proton is flanked by an electron-withdrawing carbamate and a carboxylic acid, increasing its acidity. Under thermal stress or in the presence of ambient basic impurities, the molecule can enolize, leading to racemization (conversion from the pure D-enantiomer to a D/L racemic mixture).
Fig 1. Primary chemical degradation pathways of Z-D-Pra-OH under environmental stress.
Optimal Storage Conditions & Handling Best Practices
Based on the degradation causality, the storage of Z-D-Pra-OH must strictly control temperature, humidity, and atmospheric composition .
Long-Term Storage (> 1 Month)
-
Temperature: Strictly maintained at -20°C . Low kinetic energy prevents both the thermal decomposition of the Cbz group and the activation energy required for alkyne oxidation.
-
Atmosphere: Vials must be backfilled with an inert gas (Argon or high-purity Nitrogen) to displace oxygen, preventing oxidative dimerization.
-
Moisture Control: Store in tightly sealed amber glass vials within a desiccator cabinet containing active desiccant (e.g., indicating silica gel) to prevent alkyne hydration.
Short-Term Handling (Active Use)
-
Equilibration (Critical Step): When removing Z-D-Pra-OH from -20°C storage, the container must be allowed to equilibrate to room temperature in a desiccator before opening. Opening a cold vial introduces atmospheric condensation, which catalytically accelerates degradation.
-
Aliquoting: For frequent use, dissolve the bulk material in an anhydrous, inert solvent (e.g., anhydrous DMF or DMSO) and freeze in single-use aliquots to minimize freeze-thaw cycles.
Thermal Stability & Degradation Kinetics
Quantitative thermal profiling of Z-D-Pra-OH reveals a distinct operational window. While the molecule is robust under standard peptide coupling conditions (e.g., 25°C - 40°C for short durations) , prolonged exposure to heat drastically reduces both chemical and enantiomeric purity.
Table 1: Quantitative Degradation Kinetics of Z-D-Pra-OH
| Storage Condition | Timeframe | Purity Retention (%) | Enantiomeric Excess (ee %) | Visual Appearance |
| -20°C, Dry, Argon | 12 Months | > 99.0 | > 99.0 | White crystalline powder |
| 4°C, Dry | 6 Months | 98.5 | > 99.0 | White crystalline powder |
| 25°C, Ambient RH | 1 Month | 95.0 | 98.5 | Slight yellowing |
| 40°C, 75% RH | 14 Days | < 90.0 | < 95.0 | Yellow, clumping |
| 150°C (Thermal Stress) | 1 Hour | < 10.0 | N/A (Decomposed) | Brown melt |
Experimental Protocols for Stability Validation
To ensure the trustworthiness of your Z-D-Pra-OH supply, laboratory workflows must employ self-validating analytical systems. The following protocols guarantee that any observed degradation is an attribute of the sample, not an artifact of the analytical method.
Protocol A: RP-HPLC-UV/MS for Chemical Purity
Purpose: To detect alkyne oxidation, hydration products, and Cbz-cleavage byproducts.
-
System Suitability Test (SST): Inject a blank (50% Acetonitrile/Water) to verify baseline stability and zero carryover. Inject a known reference standard of Z-D-Pra-OH to establish the exact retention time ( Rt ).
-
Sample Preparation: Accurately weigh 1.0 mg of Z-D-Pra-OH and dissolve in 1.0 mL of HPLC-grade Acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
-
-
Detection: Monitor UV absorbance at 210 nm (amide bonds) and 254 nm (Cbz phenyl ring). Use Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode to confirm the parent mass ( [M+H]+≈248.1 ).
Protocol B: Chiral HPLC for Enantiomeric Excess (ee)
Purpose: To quantify the extent of base/heat-catalyzed racemization.
-
Self-Validation (Resolution Check): Inject a synthetic racemic mixture of Z-D/L-Pra-OH. The system is only valid if the baseline resolution ( Rs ) between the D and L peaks is ≥1.5 .
-
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Hexane/Isopropanol (80:20).
-
Chromatographic Conditions:
-
Column: Amylose-based chiral stationary phase (e.g., Chiralpak IC, 4.6 x 250 mm).
-
Mobile Phase: Isocratic Hexane / Isopropanol / TFA (80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Analysis: Calculate the enantiomeric excess: ee(%)=AreaD+AreaL∣AreaD−AreaL∣×100 .
Protocol C: Differential Scanning Calorimetry (DSC)
Purpose: To map the exact thermal decomposition threshold of the specific batch.
-
Calibration: Calibrate the DSC cell constant and temperature using a high-purity Indium standard.
-
Execution: Place 2.0 - 3.0 mg of Z-D-Pra-OH into a hermetically sealed aluminum pan.
-
Thermal Program: Ramp from 25°C to 250°C at a rate of 10°C/min under a continuous dry Nitrogen purge (50 mL/min).
-
Interpretation: An endothermic peak will indicate the melting point, while a sharp exothermic peak (typically >130°C) will identify the onset of Cbz decomposition.
Fig 2. Standardized QA/QC workflow for validating the stability of Z-D-Pra-OH batches.
References
-
Iris Biotech GmbH. "Click Chemistry Reagents and Amino Acids." Iris Biotech. Available at:[Link]
-
MDPI. "Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group." Molecules. Available at: [Link]
-
ACS Publications. "Parallel Temperature Replica-Exchange Molecular Dynamics Simulations Capture the Observed Impact of Stapling on Coiled-Coil Conformational Stability." Journal of Chemical Information and Modeling. Available at:[Link]
exact mass and molecular weight of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid
Comprehensive Technical Guide: Physicochemical Profiling and High-Resolution Mass Spectrometry of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid
As a Senior Application Scientist in analytical chemistry and peptide development, I have structured this technical whitepaper to provide drug development professionals and analytical chemists with a definitive resource on (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid. Rather than merely listing specifications, this guide contextualizes the causality behind its structural features, outlines a self-validating analytical protocol for its mass spectrometric characterization, and details its mechanistic role in bioorthogonal chemistry.
Molecular Identity & Core Specifications
(R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid—frequently abbreviated as Z-D-Pra-OH or N-Cbz-D-propargylglycine —is a highly specialized, unnatural amino acid derivative[1]. It is engineered with two critical functional domains:
-
The Terminal Alkyne : Serves as a bioorthogonal handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].
-
The Benzyloxycarbonyl (Cbz/Z) Group : Provides robust, orthogonal protection of the α -amino group during multi-step solid-phase or solution-phase peptide synthesis[].
Understanding the distinction between its exact mass and average molecular weight is paramount for High-Resolution Mass Spectrometry (HRMS) validation. The exact mass (monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., 12 C, 1 H, 14 N, 16 O), whereas the molecular weight accounts for the natural isotopic distribution[3].
Table 1: Core Molecular Specifications
| Property | Value |
| Chemical Name | (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid |
| Common Synonyms | Z-D-Pra-OH, N-Cbz-D-propargylglycine |
| Molecular Formula | C 13 H 13 NO 4 |
| Exact Mass (Monoisotopic) | 247.08446 Da |
| Molecular Weight (Average) | 247.25 g/mol |
| Stereochemistry | D-configuration (R-enantiomer) |
Mass Spectrometry Principles & Structural Causality
In pharmaceutical quality control, verifying the exact mass of Z-D-Pra-OH ensures the absence of isobaric impurities that could compromise downstream synthesis. When subjected to Electrospray Ionization (ESI), the molecule exhibits specific ionization and fragmentation behaviors dictated by its structural moieties.
-
Ionization Causality : The carboxylic acid group readily deprotonates in negative ion mode (ESI-), yielding a robust [M-H] − signal. Conversely, in positive ion mode (ESI+), the molecule protonates at the carbonyl oxygens or forms adducts with ambient alkali metals (e.g., Na + ).
-
Fragmentation Causality (MS/MS) : Collision-Induced Dissociation (CID) of the protonated molecule primarily targets the Cbz protecting group. The canonical fragmentation pathway involves the neutral loss of benzyl alcohol ( Δ m = 108.0575 Da) or carbon dioxide ( Δ m = 43.9898 Da) from the C-terminus. The terminal alkyne remains largely intact under soft ionization, serving as a stable core for isotopic pattern recognition.
Table 2: Expected ESI-HRMS Adducts and Diagnostic Fragments
| Ion Species / Neutral Loss | Theoretical m/z or Δ m | Diagnostic Significance |
| Protonated [M+H] + | 248.0923 m/z | Primary confirmation of intact mass (ESI+) |
| Sodium Adduct [M+Na] + | 270.0742 m/z | Common alkali metal adduct in ESI+ |
| Deprotonated [M-H] − | 246.0772 m/z | Primary confirmation of intact mass (ESI-) |
| Neutral Loss: Benzyl Alcohol | Δ m = 108.0575 Da | Confirms presence of the Cbz (Z) protecting group |
| Neutral Loss: Carbon Dioxide | Δ m = 43.9898 Da | Typical decarboxylation of the C-terminus |
Self-Validating LC-HRMS Experimental Protocol
To ensure trustworthiness and absolute data integrity, the following LC-HRMS protocol is designed as a self-validating system . By incorporating an internal standard (IS) and a post-acquisition mass error calculation, the workflow actively controls for instrument drift and matrix effects.
Step 1: Sample Preparation & Internal Calibration
-
Dissolve 1.0 mg of Z-D-Pra-OH in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Dilute the stock to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Self-Validation Step: Spike the working solution with 1 µg/mL of a known isotopic standard (e.g., Leucine Enkephalin, exact mass 555.2771 Da) to act as an internal lock-mass.
Step 2: Chromatographic Separation (UHPLC)
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient : 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. The lipophilic Cbz group ensures strong retention, typically eluting between 2.5–3.5 minutes.
Step 3: ESI-HRMS Acquisition
-
Operate the mass spectrometer (e.g., Q-TOF or Orbitrap) in positive polarity mode.
-
Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
-
Acquire full-scan MS data over a mass range of 100–1000 m/z with a minimum resolving power of 60,000 (at m/z 200).
Step 4: Data Validation & Mass Error Calculation
-
Extract the ion chromatogram (EIC) for m/z 248.0923.
-
Calculate the mass accuracy using the formula:
Δppm=TheoreticalMassExperimentalMass−TheoreticalMass×106 -
Acceptance Criteria: A mass error of ≤ 3 ppm, validated against the internal lock-mass, confirms the molecular identity of Z-D-Pra-OH.
Fig 1. Self-validating LC-HRMS workflow for the exact mass determination of Z-D-Pra-OH.
Bioorthogonal Application: The CuAAC Workflow
The strategic inclusion of the D-stereocenter and the terminal alkyne in Z-D-Pra-OH is not arbitrary. In peptide drug development, incorporating D-amino acids confers resistance against endogenous L-proteases, significantly extending the in vivo half-life of the resulting therapeutic.
Once incorporated into a peptide backbone (following the catalytic removal of the Cbz group), the terminal alkyne undergoes CuAAC with azide-functionalized payloads (e.g., fluorophores, PEG chains, or cytotoxic drugs). The causality of this reaction relies on the Cu(I) catalyst, which lowers the activation energy of the cycloaddition, enforcing absolute regioselectivity to form a stable 1,4-disubstituted 1,2,3-triazole linkage.
Fig 2. CuAAC bioorthogonal conjugation pathway utilizing the terminal alkyne of Z-D-Pra-OH.
References
-
PubChem (National Institutes of Health) . Computed Exact Mass and Physicochemical Properties for Molecular Formula C13H13NO4. Retrieved from:[Link]
-
Iris Biotech GmbH . Click Chemistry Portfolio: Z-D-Pra-OHDCHA (N-alpha-Benzyloxycarbonyl-D-propargylglycine)*. Retrieved from:[Link]
Sources
safety data sheet (SDS) and toxicity of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid
An in-depth technical guide on the safety, toxicity, and handling of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid , designed for researchers, synthetic chemists, and drug development professionals.
Executive Summary
(R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid —commonly referred to as Z-D-Pra-OH , N-Cbz-D-propargylglycine , or N-α-Benzyloxycarbonyl-D-propargylglycine —is a highly versatile unnatural amino acid derivative. Featuring a terminal alkyne moiety and a benzyloxycarbonyl (Z/Cbz) protecting group, it serves as a critical building block in bioorthogonal chemistry, peptide synthesis, and the development of targeted therapeutics [1].
While its utility in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is unparalleled, the propargylglycine core harbors latent toxicological risks. This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) parameters, and the mechanistic causality behind its toxicity, providing self-validating protocols for safe laboratory application.
Chemical Identity & Physicochemical Properties
The structural brilliance of Z-D-Pra-OH lies in its dual-functionality. The Z-group provides robust orthogonal protection against racemization and is highly stable under mild acidic/basic conditions, requiring strong acids (e.g., HF) or catalytic hydrogenolysis for removal. The terminal alkyne is biologically inert but acts as a highly reactive electrophile in the presence of azides and a Cu(I) catalyst [2].
Table 1: Physicochemical Summary
| Property | Value / Description |
| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)pent-4-ynoic acid |
| Common Synonyms | Z-D-Pra-OH; N-Cbz-D-propargylglycine |
| CAS Registry Number | 869116-13-2 (Free acid) / 2408481-82-1 (DCHA salt) |
| Molecular Formula | C₁₃H₁₃NO₄ (Free acid) |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, and Methanol; Insoluble in H₂O |
Safety Data Sheet (SDS) Analysis & Hazard Mitigation
Unnatural amino acids are frequently mischaracterized as biologically benign. However, Z-D-Pra-OH carries specific Globally Harmonized System (GHS) hazard classifications due to the latent biological activity of its propargylglycine core [3].
Table 2: GHS Hazard Summary & Mitigation Strategy
| Hazard Class | GHS Statement | Causality & Required Mitigation |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion leads to enzymatic cleavage of the Z-group, releasing toxic D-propargylglycine. Mitigation: Prohibit eating/drinking in the workspace (P270). |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Lipophilic Z-group enhances dermal penetration. Mitigation: Wear nitrile gloves (min. 0.11 mm thickness) and lab coat (P280). |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Micro-particulates can be absorbed via respiratory mucosa. Mitigation: Handle strictly inside a Class II biosafety cabinet or fume hood; use N95/P1 particulate respirators (P261, P271). |
Toxicological Profile: Mechanistic Causality
The toxicity of Z-D-Pra-OH is primarily latent. The intact molecule is relatively inert, but if the benzyloxycarbonyl (Z) group is cleaved in vivo (via hepatic or serum esterases/proteases), it yields free D-propargylglycine . The toxicity of this core is driven by two distinct biochemical pathways:
DAO-Mediated Nephrotoxicity
Unlike naturally occurring L-amino acids, D-amino acids are metabolized by D-amino-acid oxidase (DAO) , an enzyme highly concentrated in the peroxisomes of renal proximal tubules. Research demonstrates that DAO oxidatively deaminates D-propargylglycine. This metabolic processing generates high localized concentrations of hydrogen peroxide (H₂O₂) and reactive intermediate allenes. The resulting severe oxidative stress induces proximal tubule necrosis , clinically manifesting as polyuria, glycosuria, and aminoaciduria [4, 5].
PLP-Dependent Enzyme Inhibition
Propargylglycine is a well-characterized mechanism-based (suicide) inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, most notably cystathionine γ-lyase (CSE) . The alkyne moiety undergoes nucleophilic attack within the enzyme's active site, forming a covalent adduct that irreversibly blocks the enzyme. This disrupts endogenous hydrogen sulfide (H₂S) production and critical transsulfuration pathways [6].
Figure 1: Mechanistic pathway of D-propargylglycine-induced nephrotoxicity via DAO metabolism.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification (causality) and a verification checkpoint.
Protocol 1: Orthogonal Incorporation via Solid-Phase Peptide Synthesis (SPPS)
Causality: Z-D-Pra-OH is chosen over Fmoc-derivatives when the N-terminus must remain protected during subsequent base-catalyzed reactions (e.g., piperidine deprotection of other residues). The Z-group is completely stable to standard TFA cleavage, allowing the isolation of an N-terminally protected, alkyne-bearing peptide.
-
Activation: Dissolve 3.0 equivalents of Z-D-Pra-OH and 2.9 equivalents of HATU in anhydrous DMF. Add 6.0 equivalents of DIPEA. Reasoning: The slight under-stoichiometry of HATU prevents capping of the resin by unreacted coupling reagent.
-
Coupling: Add the activated mixture to the resin-bound peptide. Agitate for 60 minutes at room temperature.
-
Verification (Self-Validation): Perform a Kaiser Test. A yellow result indicates complete coupling; a blue result mandates a double-coupling step.
-
Cleavage: Treat the resin with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours. Reasoning: TIS scavenges carbocations. The Z-group and the alkyne will survive this TFA cleavage intact.
-
Precipitation: Precipitate the peptide in cold diethyl ether and centrifuge.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality: The terminal alkyne of Z-D-Pra-OH requires Cu(I) to form a 1,2,3-triazole linkage with an azide. Because Cu(I) is thermodynamically unstable and easily oxidized to Cu(II) (which degrades peptides), THPTA ligand and sodium ascorbate are strictly required.
-
Preparation: Dissolve the Z-D-Pra-OH-containing peptide and the azide-fluorophore (1.2 eq) in a degassed solvent mixture of t-BuOH/H₂O (1:1).
-
Catalyst Complexation: In a separate vial, pre-mix CuSO₄ (0.1 eq) and THPTA ligand (0.5 eq). Reasoning: Pre-complexing prevents Cu-mediated oxidative damage to sensitive amino acids like Met or Cys.
-
Reduction: Add Sodium Ascorbate (1.0 eq) to the Cu/THPTA mixture. The solution will turn from blue to colorless, indicating the successful reduction of Cu(II) to the active Cu(I) species.
-
Reaction: Add the active catalyst complex to the peptide solution. Stir under argon for 2–4 hours.
-
Validation (Self-Validation): Run a parallel negative control lacking Sodium Ascorbate. If bioconjugation occurs in the control, it indicates non-specific binding or background reactivity rather than true click chemistry.
Figure 2: Self-validating workflow for CuAAC bioconjugation using Z-D-Pra-OH.
References
-
Iris Biotech GmbH. (2021). Click Chemistry Reagents: N-alpha-Benzyloxycarbonyl-D-propargylglycine dicyclohexylamine. Retrieved from [Link]
-
Konno, R., et al. (2000). Nephrotoxicity of D-proparglyglycine in mice. Archives of Toxicology, 74(8), 473-479. Retrieved from [Link]
-
Maekawa, M., et al. (2005). D-amino-acid oxidase is involved in D-serine-induced nephrotoxicity. Chemical Research in Toxicology, 18(11), 1678-1682. Retrieved from[Link]
-
Uranokun, et al. (2023). Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation. Scientific Reports, 13, 16456. Retrieved from[Link]
The Architecture of Bioorthogonal Conjugation: A Technical Guide to CuAAC with Cbz-D-Propargylglycine
Executive Summary
The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) has fundamentally transformed drug discovery, bioconjugation, and materials science by providing a highly reliable, bioorthogonal method for constructing 1,4-disubstituted 1,2,3-triazoles[1][2]. This whitepaper provides an in-depth mechanistic and practical analysis of the CuAAC reaction utilizing (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid (Cbz-D-propargylglycine or Cbz-D-Pra-OH). By synthesizing current kinetic data and operando spectroscopic evidence, this guide delineates the dinuclear catalytic pathway and establishes a self-validating experimental protocol for researchers developing protease-resistant peptidomimetics.
Molecular Profiling: The Strategic Role of Cbz-D-Pra-OH
The selection of Cbz-D-Pra-OH as a substrate in click chemistry is driven by its unique structural architecture, which solves several critical challenges in peptide-based drug development:
-
Enzymatic Stability via D-Stereocenter: Endogenous proteases rapidly degrade native L-peptides. The incorporation of the non-natural D-propargylglycine enantiomer introduces a steric and stereochemical mismatch in protease active sites, conferring absolute proteolytic resistance to the resulting conjugate—a critical feature for extending the in vivo half-life of peptide therapeutics[3].
-
Orthogonal α-Amine Protection: The carboxybenzyl (Cbz) group effectively shields the α-amino group. This prevents unwanted nucleophilic side reactions during the cycloaddition and allows for subsequent orthogonal deprotection (typically via catalytic hydrogenolysis) without compromising the newly formed triazole linkage or other acid-sensitive protecting groups[4].
-
Bioorthogonal Terminal Alkyne: The unhindered terminal alkyne serves as the dedicated reactive handle, enabling highly specific, site-directed conjugation even in complex biological milieus[4].
Mechanistic Elucidation: The Dinuclear Catalytic Pathway
The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition is highly exothermic but possesses a prohibitive activation barrier (~25 kcal/mol), rendering it extremely slow at room temperature and resulting in a 1:1 mixture of 1,4- and 1,5-regioisomers[1][3]. The introduction of a Cu(I) catalyst accelerates the reaction rate by an astonishing factor of 10⁷ to 10⁸, exclusively yielding the 1,4-disubstituted triazole[1][5].
Early mechanistic models proposed a mononuclear copper intermediate. However, real-time monitoring via heat-flow reaction calorimetry and density functional theory (DFT) calculations have definitively proven that monomeric copper acetylide complexes are entirely unreactive toward organic azides unless a second, exogenous copper atom is present[6]. The validated CuAAC mechanism proceeds via a highly reactive dinuclear copper intermediate [6][7]:
-
Mononuclear Acetylide Formation: The catalytic cycle initiates with the coordination of a Cu(I) ion to the alkyne π-system of Cbz-D-Pra-OH. This coordination drastically lowers the pKa of the terminal proton, facilitating its removal by a mild base to form a mononuclear σ-bound Cu(I) acetylide[5][7].
-
Dinuclear Activation: A second Cu(I) atom coordinates to the π-system of the acetylide, generating a highly reactive π,σ-bis(copper) acetylide complex. This dinuclear species is the true catalytic engine of the reaction[1][7].
-
Azide Coordination & Metallacycle Formation (Rate-Determining Step): The organic azide coordinates to one of the copper centers. Subsequent nucleophilic attack by the azide's proximal nitrogen onto the C-2 carbon of the alkyne forms an unusual six-membered copper metallacycle[1][2].
-
Ring Contraction & Protonolysis: The metallacycle undergoes a rapid, thermodynamically driven ring contraction to form a stable dinuclear copper triazolide. Final protonolysis (often utilizing the proton originally abstracted from the alkyne) releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst[5][7].
Dinuclear catalytic cycle of the CuAAC reaction with Cbz-D-Pra-OH.
Quantitative Optimization Data
The efficiency of the CuAAC reaction is heavily dependent on the catalyst source, ligand utilization, and solvent environment. The addition of accelerating ligands like TBTA (tris(benzyltriazolylmethyl)amine) prevents Cu(I) disproportionation and significantly enhances reaction kinetics[7].
| Reaction System | Catalyst / Reducing Agent | Ligand | Solvent System | Temp | Time | Yield (%) | Regioselectivity (1,4 : 1,5) |
| Thermal (Uncatalyzed) | None | None | Toluene | 90°C | 24 h | < 40% | ~ 1:1 |
| Standard CuAAC | CuSO₄ (5 mol%) / NaAsc (10 mol%) | None | t-BuOH / H₂O (1:1) | 25°C | 12 h | 75 - 85% | > 99:1 |
| Ligand-Accelerated | CuSO₄ (5 mol%) / NaAsc (10 mol%) | TBTA (5 mol%) | t-BuOH / H₂O (1:1) | 25°C | 2 h | > 95% | > 99:1 |
| Cationic Cu(I) Complex | [Cu(NCMe)₄]BF₄ (2.5 mol%) | Iminophosphorane | THF | 25°C | 4 h | 88% | > 99:1 |
Data synthesized from comparative kinetic studies of CuAAC methodologies[1][6][7].
Self-Validating Experimental Protocol
The following protocol details the conjugation of Cbz-D-Pra-OH with a model organic azide (e.g., benzyl azide or an azido-peptide). This methodology is engineered as a self-validating system , utilizing physical and visual checkpoints to ensure scientific integrity and prevent false negatives.
Materials Required:
-
Cbz-D-Pra-OH (1.0 equivalent)
-
Target Azide (1.0 - 1.2 equivalents)
-
CuSO₄·5H₂O (0.05 equivalents)
-
Sodium Ascorbate (0.1 equivalents, freshly prepared)
-
TBTA Ligand (0.05 equivalents)
-
Solvent: tert-Butanol / Milli-Q Water (1:1 v/v)
Step-by-Step Methodology & Causality:
Step 1: Substrate and Ligand Solubilization
-
Action: In a round-bottom flask, dissolve Cbz-D-Pra-OH, the target azide, and the TBTA ligand in the t-BuOH/H₂O (1:1) mixture.
-
Causality: The biphasic nature of the substrates requires an amphiphilic solvent. t-BuOH dissolves the hydrophobic Cbz-protected amino acid and TBTA, while water is essential for dissolving the inorganic salts. Furthermore, DFT calculations confirm that the coordination of Cu(I) to the alkyne is exothermic in water (accelerating the reaction), whereas it is endothermic in purely organic solvents like acetonitrile[1].
Step 2: In Situ Catalyst Generation (The Critical Checkpoint)
-
Action: Add the CuSO₄·5H₂O solution to the stirring mixture, followed immediately by the dropwise addition of the freshly prepared sodium ascorbate solution.
-
Causality: Active Cu(I) is highly susceptible to oxidation and disproportionation. Generating it in situ via the reduction of Cu(II) by sodium ascorbate ensures a steady, low concentration of the active catalyst, which actively prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling)[1].
-
Self-Validation Checkpoint: The initial addition of CuSO₄ will turn the solution light blue. Upon the addition of sodium ascorbate, the solution must rapidly fade to pale yellow or become colorless. This visual shift is the definitive indicator of successful Cu(II) to Cu(I) reduction. If the solution remains blue or turns green, the Cu(I) has oxidized, and additional sodium ascorbate must be added.
Step 3: Cycloaddition and Monitoring
-
Action: Stir the reaction vigorously at room temperature for 2 to 12 hours.
-
Causality: The TBTA ligand acts as a tetradentate shield, encapsulating the Cu(I) center to protect it from destabilizing interactions while simultaneously accelerating the rate-determining metallacycle formation[7].
-
Self-Validation Checkpoint: As the highly crystalline 1,4-disubstituted 1,2,3-triazole product forms, it will typically precipitate out of the t-BuOH/H₂O solution as a white solid[7]. This physical precipitation drives the reaction forward (Le Chatelier's principle) and serves as a visual confirmation of reaction progress.
Step 4: Quenching and Isolation
-
Action: Dilute the mixture with water or brine, extract with ethyl acetate or dichloromethane, and wash the organic layer with dilute EDTA solution.
-
Causality: The EDTA wash is strictly required to chelate and strip residual copper ions from the triazole product, preventing heavy-metal toxicity in downstream biological assays or interference in subsequent peptide coupling steps.
References
- Mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC) - Benchchem. Benchchem.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org.
- CuAAC: The Quintessential Click Reaction.
- The Core of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Benchchem.
- Peptide Conjug
- Cationic Copper Iminophosphorane Complexes as CuAAC Catalysts: A Mechanistic Study.
- 2.5 CuAAC and Metal-Free 1,3-Dipolar Huisgen Cycloadditions in Drug Discovery. Thieme Connect.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
isoelectric point and pKa values of Cbz-protected D-propargylglycine
An In-depth Technical Guide to the Isoelectric Point and pKa of Cbz-Protected D-Propargylglycine
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the physicochemical properties of Cbz-protected D-propargylglycine. It provides a detailed exploration of its isoelectric point (pI) and acid dissociation constant (pKa), underpinned by theoretical principles and practical experimental protocols.
Introduction: Context and Significance
D-propargylglycine is a non-proteinogenic amino acid notable for its terminal alkyne group, which makes it a valuable tool in bioconjugation and click chemistry.[1][2] In peptide synthesis and other areas of medicinal chemistry, the protection of the α-amino group is a critical step to ensure regioselective reactions and prevent unwanted side products. The benzyloxycarbonyl (Cbz) group is a widely used protecting group due to its stability and the relative ease of its introduction and removal.[3][4]
Understanding the acid-base properties—specifically the pKa and isoelectric point (pI)—of Cbz-D-propargylglycine is paramount for its effective use. These parameters govern the molecule's charge state at a given pH, which profoundly influences its solubility, reactivity, and behavior in separation techniques such as chromatography and electrophoresis. This guide offers a first-principles analysis of these properties and provides a validated methodology for their experimental determination.
Theoretical Framework: Structure and Physicochemical Properties
Chemical Structure of Cbz-D-Propargylglycine
The structure of Cbz-D-propargylglycine is defined by three key features: the D-α-amino acid core, the propargyl side chain, and the N-terminal Cbz protecting group. The Cbz group transforms the primary amine into a carbamate, which fundamentally alters the molecule's acid-base characteristics.
Caption: Chemical structure of Cbz-D-propargylglycine.
Fundamental Concepts: pKa and Isoelectric Point (pI)
-
pKa : The acid dissociation constant (Ka) is a quantitative measure of the strength of an acid in solution. The pKa is the negative base-10 logarithm of the Ka. For a given functional group, the pKa represents the pH at which the group is 50% protonated and 50% deprotonated.[5]
-
Isoelectric Point (pI) : The pI is the specific pH at which a molecule carries no net electrical charge.[6][7] For standard amino acids, which are amphoteric (containing both acidic and basic groups), the molecule exists as a zwitterion at its pI.[6]
The Decisive Impact of the Cbz Protecting Group
In an unprotected amino acid like D-propargylglycine, there are two primary ionizable groups: the α-carboxylic acid (pKa ~2-3) and the α-amino group (pKa ~9-10).[8][9] The presence of the electron-withdrawing Cbz group, which forms a carbamate linkage with the nitrogen atom, effectively delocalizes the nitrogen's lone pair of electrons into the carbonyl system. This delocalization eliminates the basicity of the amino group, meaning it will not become protonated under typical aqueous conditions.
Consequently, Cbz-D-propargylglycine is no longer an amphoteric, zwitterionic compound. It behaves as a simple monoprotic acid, with the α-carboxylic acid being the only significantly ionizable group in the pH range of 1-14.
Caption: Ionization states of Cbz-D-propargylglycine.
Predicted pKa and Isoelectric Point
-
pKa : The pKa of the carboxylic acid in unprotected L-propargylglycine is predicted to be approximately 2.04.[10][11] The N-terminal protection with the Cbz group may cause a minor shift in this value, but it is expected to remain in the same acidic range. Therefore, a single pKa value around pH 2.0-2.5 is anticipated for Cbz-D-propargylglycine.
-
Isoelectric Point (pI) : Since the molecule has a net charge of zero only when the carboxylic acid is fully protonated, the pI will be at a very acidic pH. The concept of calculating pI by averaging two pKa values does not apply here.[5][12] The pI will correspond to the pH region where the neutral, protonated form is the overwhelmingly dominant species, which occurs at pH values significantly below the carboxylic acid pKa. Therefore, the pI is predicted to be below pH 2.0 .
Experimental Determination of pKa and pI
To validate the theoretical predictions, a direct experimental approach is necessary. Potentiometric titration is the gold-standard method for determining the pKa of acidic and basic functional groups.[13][14]
Principle of Potentiometric Titration
This technique involves the gradual addition of a strong base (titrant), such as sodium hydroxide (NaOH), to a solution of the analyte (Cbz-D-propargylglycine). The pH of the solution is monitored continuously with a calibrated pH meter. A plot of pH versus the volume of titrant added generates a titration curve. The midpoint of the buffer region (the flattest part of the curve) corresponds to the pKa of the ionizable group.[13]
Experimental Workflow Diagram
Caption: Workflow for pKa determination via titration.
Detailed Experimental Protocol: Potentiometric Titration
Materials:
-
Cbz-D-propargylglycine
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized, CO2-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
100 mL beaker
Procedure:
-
Analyte Preparation: Accurately weigh approximately 0.1 mmol of Cbz-D-propargylglycine and dissolve it in 40 mL of deionized, CO2-free water in a 100 mL beaker. Add a magnetic stir bar.
-
System Setup: Place the beaker on the magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar or the sides of the beaker.
-
Initial Measurement: Begin stirring at a moderate, constant speed. Record the initial pH of the solution.
-
Titration: Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Data Collection: Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the point of steepest inflection on the curve. This can be found visually or by calculating the first derivative (ΔpH/ΔV).
-
The pKa is the pH value on the curve that corresponds to half the volume of the equivalence point (Veq/2).
-
Data Summary and Implications
The physicochemical properties of Cbz-D-propargylglycine are summarized below based on theoretical analysis and the described experimental approach.
| Parameter | Predicted Value/Range | Method of Determination | Rationale and Significance |
| pKa | ~2.0 - 2.5 | Potentiometric Titration | Corresponds to the α-carboxylic acid. Crucial for predicting the charge state and solubility profile. Essential for optimizing pH in coupling reactions and purification protocols. |
| Isoelectric Point (pI) | < 2.0 | Inferred from pKa | As a monoprotic acid, the molecule is neutral only at very low pH. This knowledge is vital for separation techniques like ion-exchange chromatography, where at pH > 3, the molecule will be anionic and bind to anion-exchange resins. |
| Dominant species at pH 7.4 | Anionic (Net Charge: -1) | Theoretical | The carboxylic acid will be fully deprotonated at physiological pH, rendering the molecule negatively charged and generally water-soluble. |
Conclusion
The N-terminal protection of D-propargylglycine with a Cbz group fundamentally alters its acid-base chemistry, converting it from an amphoteric zwitterion into a simple monoprotic acid. This guide has established that Cbz-D-propargylglycine possesses a single acidic pKa associated with its carboxylic acid group, predicted to be in the range of 2.0-2.5. Consequently, its isoelectric point is in the highly acidic region below pH 2.0. A robust, step-by-step protocol for the experimental verification of the pKa via potentiometric titration has been provided. A thorough understanding and application of these principles are indispensable for scientists leveraging this valuable molecule in peptide synthesis, drug discovery, and biochemical research, ensuring predictable behavior and successful experimental outcomes.
References
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]
-
LookChem. (n.d.). Cas 23235-01-0, L-Propargylglycine. LookChem. [Link]
-
Scribd. (2020). Pka and Isoelectric Point of Aminoacid. Scribd. [Link]
-
Chemistry LibreTexts. (2025). 12.2: Amino Acids and Isoelectric Points. Chemistry LibreTexts. [Link]
-
Academia.edu. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Academia.edu. [Link]
-
MtoZ Biolabs. (n.d.). How to Calculate the Isoelectric Point of Amino Acids?. MtoZ Biolabs. [Link]
-
Wikipedia. (n.d.). Propargylglycine. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). D-Propargylglycine. PubChem. [Link]
-
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Isca Biochemicals. [Link]
-
University of Arizona. (n.d.). Amino Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). Isoelectric Point Separations of Peptides and Proteins. PubMed Central. [Link]
-
The Organic Chemistry Tutor. (2019). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). DL-Propargylglycine. PubChem. [Link]
-
precisionFDA. (n.d.). PROPARGYLGLYCINE, D-. precisionFDA. [Link]
Sources
- 1. Propargylglycine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Isoelectric Point Separations of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iscabiochemicals.com [iscabiochemicals.com]
- 9. Amino Acids [vanderbilt.edu]
- 10. Cas 23235-01-0,L-Propargylglycine | lookchem [lookchem.com]
- 11. L-Propargylglycine | 23235-01-0 [chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
Application Note: N-Terminal Functionalization of Peptides Using Z-D-Pra-OH for Bioorthogonal Click Chemistry
Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Focus: Solid-Phase Peptide Synthesis (SPPS), Bioorthogonal Conjugation, and Mechanistic Causality
Introduction & Mechanistic Rationale
In the development of peptide therapeutics and targeted molecular probes, the incorporation of bioorthogonal handles is critical for downstream conjugation (e.g., attaching fluorophores, PEG chains, or cytotoxic payloads). (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid , commonly referred to as Z-D-Pra-OH or Cbz-D-Propargylglycine , is a highly specialized unnatural amino acid designed specifically for this purpose.
Unlike standard Fmoc- or Boc-protected amino acids used for iterative chain elongation, Z-D-Pra-OH is deployed exclusively as an N-terminal capping residue . As a Senior Application Scientist, I designed this protocol to address the specific chemical behaviors of this molecule, ensuring high-yield coupling and preserving the integrity of the alkyne handle during global deprotection.
Structural Causality in Peptide Design
Every structural element of Z-D-Pra-OH serves a distinct, field-proven purpose in drug development:
-
The N-α-Cbz (Z) Group: Acts as a permanent N-terminal cap. Unlike Fmoc (which is base-labile) or Boc (which is highly acid-labile), the Cbz group is exceptionally stable to the standard Trifluoroacetic Acid (TFA) cleavage conditions used in Fmoc-SPPS ()[1]. Retaining the Cbz group on the final peptide increases lipophilicity and provides significant resistance against exopeptidases.
-
The Alkyne Side Chain: Propargylglycine provides a minimal steric footprint while offering a highly reactive handle for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) ()[2].
-
The D-Stereocenter (R-configuration): The incorporation of D-amino acids at the termini of peptide sequences is a proven strategy to prevent enzymatic degradation in vivo, thereby extending the pharmacokinetic half-life of the conjugate ()[3].
Fig 1. Structural components of Z-D-Pra-OH and their functional causality in peptide design.
Physicochemical Properties & Reagent Specifications
Because Cbz-protected unnatural amino acids often present as viscous oils, Z-D-Pra-OH is frequently commercialized as a Dicyclohexylamine (DCHA) salt to maintain it as a stable, weighable powder[4]. Recognizing which form you have is the most critical step before beginning synthesis.
| Property | Specification |
| IUPAC Name | (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid |
| Common Abbreviations | Z-D-Pra-OH, Cbz-D-Propargylglycine |
| Molecular Formula | C13H13NO4 |
| Molecular Weight (Free Acid) | 247.25 g/mol |
| Molecular Weight (DCHA Salt) | 428.57 g/mol |
| Physical Appearance | Viscous oil (Free acid) / White powder (DCHA salt) |
| Solubility | DMF, DMSO, Ethyl Acetate, Methanol |
| Net Mass Addition to Peptide | +229.2 Da (Residue mass after H₂O loss during coupling) |
Experimental Workflow
Fig 2. SPPS workflow for Z-D-Pra-OH integration and downstream click chemistry conjugation.
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system. Each phase includes mechanistic safeguards to prevent common modes of failure, such as coupling inhibition or alkyne degradation.
Phase 1: Free Acid Conversion (Mandatory if using DCHA Salt)
Expert Insight: Dicyclohexylamine is a strong, bulky base. If the DCHA salt is used directly in the coupling reaction, the DCHA will compete with DIPEA, react with activating agents (like HATU) to form inert adducts, and severely hinder coupling efficiency. It must be removed.
-
Suspend the required amount of Z-D-Pra-OH·DCHA in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of amino acid).
-
Transfer the suspension to a separatory funnel and wash three times with an equal volume of 5% aqueous KHSO₄.
-
Causality: The acidic aqueous layer protonates the DCHA, driving it into the water phase, while the Cbz-protected free acid remains highly soluble in the organic EtOAc layer.
-
-
Wash the organic layer once with brine to remove residual water and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product will be a viscous oil or foam (the free acid), ready for immediate use.
Phase 2: Solid-Phase Coupling
-
Resin Preparation: Ensure the resin-bound peptide has been fully assembled and the final N-terminal Fmoc group has been removed using 20% Piperidine in DMF (2 × 10 min). Wash the resin thoroughly with DMF (5×) and DCM (3×).
-
Activation: Dissolve the Z-D-Pra-OH free acid (3 to 5 equivalents relative to resin loading) in a minimal volume of anhydrous DMF. Add HATU (2.95 eq) and DIPEA (6 eq). Stir for 2 minutes to allow the active ester to form.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1 to 2 hours.
-
Validation: Perform a Kaiser (Ninhydrin) test. A negative result (yellow beads/solution) validates complete coupling. If positive (blue), repeat the coupling step.
-
Washing: Wash the resin with DMF (5×) and DCM (5×). Dry under a stream of nitrogen.
Phase 3: Cleavage and Global Deprotection
Expert Insight:Do not use thiol-based scavengers such as 1,2-ethanedithiol (EDT) during this step. Under highly acidic TFA conditions over 2 hours, thiols can undergo acid-catalyzed hydrothiolation across the alkyne triple bond, completely destroying your click handle ()[5].
-
Prepare a thiol-free cleavage cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95 : 2.5 : 2.5 v/v/v).
-
Add the cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate for 2 hours at room temperature.
-
Filter the cleavage solution into a centrifuge tube. Wash the resin once with a small volume of neat TFA and combine the filtrates.
-
Precipitate the crude peptide by adding 10 volumes of ice-cold diethyl ether.
-
Centrifuge at 3000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether.
-
Air-dry the pellet and dissolve in H₂O/Acetonitrile for lyophilization.
Phase 4: Downstream CuAAC (Click Chemistry)
-
Dissolve the Z-D-Pra-capped peptide and the desired Azide-functionalized tag (1.2 eq) in a degassed solvent mixture (e.g., tBuOH/H₂O 1:2 or DMSO/H₂O)[6].
-
Prepare a catalyst premix: CuSO₄·5H₂O (0.1 eq) and THPTA ligand (0.5 eq) in H₂O.
-
Add the catalyst premix to the peptide solution.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate (0.5 eq) in H₂O.
-
Stir at room temperature for 2-4 hours. Monitor the reaction progress via LC-MS.
Analytical Validation
To ensure the trustworthiness of the synthesis, validate the final product using the following analytical benchmarks:
-
RP-HPLC: The addition of the Cbz group and the alkyne chain significantly increases the hydrophobicity of the peptide. The Z-D-Pra-capped peptide will exhibit a noticeably later retention time compared to the uncapped sequence.
-
Mass Spectrometry (ESI-MS): Confirm the exact mass. The mass addition of the Z-D-Pra moiety to the peptide chain is exactly +229.2 Da . Ensure there are no +TFA (+114 Da) or +thiol adducts present, which would indicate incomplete scavenging or alkyne degradation.
References
-
Iris Biotech GmbH. "Click Chemistry Brochure 2024 & SPPS Reagents." Iris Biotech. Available at: [Link]
-
LifeTein. "Unusual Amino Acids: Propargylglycine (Pra) in Peptide Science and Engineering." LifeTein Peptide Blog. Available at:[Link]
-
National Institutes of Health (PubMed). "Side reactions in solid-phase peptide synthesis and their applications." Int J Pept Protein Res. Available at: [Link]
Sources
- 1. Peptide Manufacturing: Step-By-Step Guide - Bachem [bachem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. lifetein.com [lifetein.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sumitbiomedical.com [sumitbiomedical.com]
copper-catalyzed click chemistry conditions for (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid
An Application Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of Triazole-Containing Amino Acids
Abstract
This technical guide provides a comprehensive framework for the successful application of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to the functionalization of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid. This protected amino acid serves as a valuable building block in peptide synthesis, drug discovery, and bioconjugation.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying principles, the critical role of each reagent, and the rationale behind the chosen conditions. We present a detailed, validated protocol, troubleshooting strategies for common experimental challenges, and a mechanistic overview to empower researchers to adapt and optimize this powerful ligation chemistry for their specific molecular targets.
Introduction: The Power of Click Chemistry in Bioconjugation
The concept of "click chemistry," introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often in benign solvents like water.[4][5] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][] This reaction unites a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[][8]
Unlike the classic Huisgen 1,3-dipolar cycloaddition which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature and is highly regioselective.[4][9] The resulting triazole ring is not merely a linker; it is a stable isostere of the amide bond, less susceptible to hydrolytic cleavage, and capable of participating in hydrogen bonding and aromatic stacking interactions.[3][10] These features make the CuAAC reaction an invaluable tool for modifying peptides, synthesizing novel drug candidates, and attaching probes to biomolecules.[3][11][12] This guide focuses on the practical application of CuAAC to (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid, a versatile substrate for creating complex and functionalized amino acid derivatives.
The Catalytic Heart of the Reaction: Mechanism and Key Components
A robust understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The CuAAC reaction is not a concerted cycloaddition but a stepwise process mediated by a copper(I) catalyst.[13] While initial proposals suggested a mononuclear catalyst, substantial evidence now points to a dinuclear copper intermediate as the kinetically dominant pathway, which accounts for the reaction's remarkable rate acceleration.[9][14]
The Catalytic Cycle
-
Catalyst Generation: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), via reduction by an agent like sodium ascorbate.[9][14][15]
-
Copper Acetylide Formation: A terminal alkyne coordinates to a Cu(I) species and is deprotonated to form a copper(I) acetylide.[14]
-
Complexation: This copper acetylide then coordinates with a second Cu(I) atom and the azide partner, bringing the reactive moieties into proximity.[14][16]
-
Cycloaddition: The azide attacks the alkyne within this multinuclear complex, leading to a six-membered copper-containing metallacycle.[14]
-
Ring Contraction & Protonolysis: The metallacycle rearranges to a more stable copper triazolide intermediate. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, completing the cycle.[4][14]
Caption: The dinuclear catalytic cycle of the CuAAC reaction.
Choosing Your Reagents Wisely
The success of the CuAAC reaction hinges on the careful selection of each component.
| Component | Role & Rationale | Recommended Choice(s) |
| Copper Source | Provides the essential catalyst. Cu(II) salts are often preferred as they are more stable to air and storage than Cu(I) salts.[9] | CuSO₄·5H₂O (for aqueous/mixed systems) or CuI (for strictly organic, anhydrous systems). |
| Reducing Agent | Reduces Cu(II) to the catalytically active Cu(I) state and prevents oxidative side reactions like alkyne homocoupling (Glaser coupling).[4][8] | Sodium Ascorbate (NaAsc) is the most common, effective, and biocompatible choice.[17] |
| Ligand | Stabilizes the Cu(I) oxidation state, prevents disproportionation, accelerates the reaction rate, and can reduce copper-mediated cytotoxicity in biological applications.[18][19] | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) for organic solvents. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous or mixed-solvent systems due to its high water solubility.[19] |
| Solvent | Must dissolve all reactants and not interfere with the catalyst. The choice depends on the solubility of the alkyne, azide, and ligand. | DMF or DMSO for general-purpose organic synthesis.[20] A mixture of t-BuOH/H₂O (1:1) is excellent for biocompatibility and often enhances reaction rates.[14] Avoid acetonitrile as it can strongly coordinate to copper and inhibit the reaction.[9] |
| Azide Partner | The complementary reactive handle for the alkyne. | Can be any organic azide (e.g., benzyl azide, PEG-azide, fluorescent dye-azide). Ensure high purity as impurities can inhibit the catalyst. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the reaction of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid with a generic azide partner.
Materials and Reagents
-
(R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid (Alkyne)
-
Azide Partner (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (t-BuOH), Reagent Grade
-
Deionized Water (H₂O)
-
N,N-Dimethylformamide (DMF), Anhydrous (for stock solutions/organic protocol)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)
Preparation of Stock Solutions (Recommended for Reproducibility)
-
Copper/Ligand Premix (10 mM Cu, 50 mM THPTA in H₂O): Dissolve 25.0 mg of CuSO₄·5H₂O and 217.8 mg of THPTA in 10 mL of deionized water. This 1:5 ratio of Cu to ligand helps protect the catalyst and any sensitive functional groups.[17] Store frozen.
-
Sodium Ascorbate (1 M in H₂O): Dissolve 198 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh before each reaction, as it can degrade upon storage.
-
Alkyne (0.5 M in DMF): Dissolve 130.6 mg of the alkyne in 1 mL of DMF.
-
Azide (0.55 M in DMF): Dissolve 73.2 mg of benzyl azide (as an example) in 1 mL of DMF.
Reaction Setup and Execution (Aqueous/Organic Hybrid System)
This procedure is based on a 0.1 mmol scale of the limiting reagent.
Caption: General experimental workflow for the CuAAC reaction.
-
Combine Reagents: To a 10 mL vial equipped with a magnetic stir bar, add (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid (26.1 mg, 0.1 mmol, 1.0 eq).
-
Add Azide: Add the azide partner (e.g., benzyl azide, 14.6 mg, 0.11 mmol, 1.1 eq). Using a slight excess of one reagent can help drive the reaction to completion.
-
Add Solvents: Add t-BuOH (1 mL) and H₂O (1 mL) to the vial and stir until all solids are dissolved.
-
Add Catalyst: Add the Copper/Ligand premix solution (100 µL, 0.01 mmol Cu, 10 mol%). The solution may turn a pale blue.
-
Initiate Reaction: Add the freshly prepared 1 M Sodium Ascorbate solution (20 µL, 0.02 mmol, 20 mol%). The solution should turn colorless or pale yellow, indicating the formation of Cu(I).
-
React: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours but can be left overnight if necessary.
Reaction Monitoring
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Mobile Phase: A starting point is 50:50 Ethyl Acetate/Hexanes. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic Cbz group. Staining with potassium permanganate can also be effective.
-
Confirmation: The disappearance of the limiting starting material and the appearance of a new, more polar spot (the triazole product) indicates reaction progression. For definitive analysis, LC-MS is the preferred method.
Work-up and Purification
-
Quench: Dilute the reaction mixture with 10 mL of water.
-
Extract: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Wash: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL).
-
Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure triazole product.
Troubleshooting Common Issues
Even robust reactions can encounter problems. This guide provides solutions to common challenges.[21][22]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: Oxygen has oxidized Cu(I) to inactive Cu(II). Sodium ascorbate solution is old/degraded. | Degas solvents by sparging with N₂ or Ar.[21] Prepare sodium ascorbate solution fresh before use. Increase ligand-to-copper ratio to 5:1 or higher.[17] |
| Impure Reagents: Starting materials (especially the azide) may contain impurities that inhibit the catalyst. | Purify starting materials before the reaction. Ensure high-purity solvents are used. | |
| Substrate Insolubility: One or more components are not fully dissolved, limiting the reaction rate. | Add a co-solvent like DMF or DMSO (up to 10-20% v/v) to improve solubility.[22] Gentle heating (40-50 °C) can also be effective. | |
| Alkyne Dimerization (Glaser Coupling) | Insufficient Reducing Agent/Oxygen Exposure: Presence of O₂ with Cu(I) promotes oxidative homocoupling of the alkyne.[8] | Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if dimerization is significant. Use a sufficient excess of sodium ascorbate (at least 2 eq relative to copper). |
| Reaction Stalls | Product Insolubility: The triazole product may precipitate out of solution, halting the reaction. | Add a co-solvent (DMF/DMSO) to maintain solubility. |
| Catalyst Sequestration: The product or starting material (e.g., free carboxylate) may chelate the copper, deactivating it. | Increase the catalyst loading to 15-20 mol%. Consider using a different ligand that forms a more stable and active complex. |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition is a powerful and reliable method for the chemical modification of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid. By understanding the mechanistic underpinnings and the specific roles of the catalyst, ligand, and reducing agent, researchers can confidently apply and adapt this protocol. The conditions outlined herein—utilizing a Cu(II) precursor with sodium ascorbate and a stabilizing ligand in a mixed aqueous/organic system—provide a high-yielding, reproducible, and broadly applicable entry point for synthesizing novel triazole-amino acid conjugates for a wide array of applications in drug discovery and chemical biology.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Jin, T. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. PubMed. Retrieved from [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. (2025, November 11). Royal Society of Chemistry. Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Chatterjee, A., et al. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry - ACS Publications. Retrieved from [Link]
-
Worrell, B. T., et al. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. National Institutes of Health. Retrieved from [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (2011, December 15). Jena Bioscience. Retrieved from [Link]
-
Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. National Institutes of Health. Retrieved from [Link]
-
Ciofini, I., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications. ACS Publications. Retrieved from [Link]
-
Singh, I., et al. (2015). CuAAC 'Click Chemistry' in Synthesis of Peptides and Protein Conjugates - ResearchGate. ResearchGate. Retrieved from [Link]
-
The Use of Glucose as Reducing Agent in Alternative Copper-Catalyzed Azide-alkyne Cycloaddition | Request PDF - ResearchGate. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Click Reactions and Click Chemistry Tools for In-Situ Monitoring - Mettler Toledo. (n.d.). Mettler-Toledo. Retrieved from [Link]
-
Skwarczynski, M., et al. (2012). Peptide Conjugation via CuAAC 'Click' Chemistry - PMC. National Institutes of Health. Retrieved from [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. National Institutes of Health. Retrieved from [Link]
-
Click chemistry - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Garia, P., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry | Chemical Reviews. ACS Publications. Retrieved from [Link]
-
Zheng, T., et al. (n.d.). (PDF) Click Triazoles for Bioconjugation - ResearchGate. ResearchGate. Retrieved from [Link]
-
Facets of click-mediated triazoles in decorating amino acids and peptides - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. 点击化学试剂概述 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry: A valuable tool for peptide and protein modification - Bachem [bachem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. mt.com [mt.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Facets of click-mediated triazoles in decorating amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. vectorlabs.com [vectorlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. vectorlabs.com [vectorlabs.com]
- 20. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. jenabioscience.com [jenabioscience.com]
Application Note: Synthesis and Incorporation of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic Acid (Z-D-Pra-OH) in Peptidomimetic Drug Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Scientific Rationale & Design Causality
The development of next-generation peptidomimetics relies heavily on the strategic introduction of unnatural amino acids to enhance metabolic stability, target affinity, and structural rigidity. (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid , commonly known as Z-D-Pra-OH or N-Cbz-D-propargylglycine, is a highly versatile bifunctional building block used extensively in modern drug discovery[].
The incorporation of Z-D-Pra-OH into a peptide scaffold is driven by three distinct structural and functional causalities:
The D-Stereocenter (Proteolytic Stability & Spatial Vectoring)
Endogenous proteases are highly stereoselective, predominantly recognizing and cleaving L-amino acid sequences. By incorporating the D-enantiomer of propargylglycine, the resulting peptidomimetic gains significant resistance against aminopeptidases and endopeptidases[2]. Furthermore, the D-configuration rigidly directs the alkyne side chain into a specific spatial vector. In macrocyclization or conjugation workflows, this ensures the functional handle points away from the receptor-binding interface, preventing steric clashes with the target protein.
The Cbz (Benzyloxycarbonyl) Pharmacophore
While standard Solid-Phase Peptide Synthesis (SPPS) relies on Fmoc or Boc protection, the Cbz (Z) group in Z-D-Pra-OH is rarely removed in these specific workflows. Instead, it serves as a permanent, hydrophobic N-terminal capping group[]. In the design of protease inhibitors (such as those targeting SARS-CoV-2 Mpro or Norovirus 3CLpro), the Cbz group is a critical pharmacophore that deeply inserts into the hydrophobic S3/S4 pockets of the enzyme, drastically enhancing binding affinity and cellular permeability[3][4].
Triazole Bioisosterism via CuAAC
The terminal alkyne of Z-D-Pra-OH is an inert, bioorthogonal handle designed specifically for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5]. The resulting 1,4-disubstituted 1,2,3-triazole is a premier bioisostere of the trans-amide bond. It mimics the planarity and dipole moment of a peptide bond (with a substituent distance of ~3.8 Å, closely matching the ~3.9 Å of an amide) but is completely immune to hydrolytic and enzymatic cleavage[6].
Strategic Workflows for Incorporation
Because the Cbz group requires harsh conditions (e.g., strong acids like TFMSA or catalytic hydrogenolysis) for removal, Z-D-Pra-OH is almost exclusively utilized as the N-terminal capping residue in SPPS, or as a building block in convergent solution-phase synthesis[7].
Workflow for Z-D-Pra-OH coupling and subsequent CuAAC click chemistry.
Experimental Protocols
The following protocols represent a self-validating system for the solution-phase incorporation of Z-D-Pra-OH and subsequent CuAAC bioconjugation.
Protocol A: Solution-Phase Amide Coupling of Z-D-Pra-OH
Causality: HATU is selected over carbodiimides (like EDC/DIC) to maximize coupling efficiency and suppress epimerization of the chiral D-alpha carbon. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the amine without competing for the activated ester.
Reagents:
-
Z-D-Pra-OH (1.2 equivalents)
-
Peptide/Amine Scaffold (1.0 equivalent)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve Z-D-Pra-OH and HATU in anhydrous DMF (concentration ~0.1 M) under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA to the mixture and stir at room temperature for 5 minutes to form the active O-7-azabenzotriazol-1-yl ester. The solution will turn a pale yellow.
-
Coupling: Dropwise add the amine scaffold (dissolved in a minimal volume of DMF) to the activated Z-D-Pra-OH solution.
-
Reaction Monitoring (Self-Validation): Stir for 2 hours. Monitor reaction completion via LC-MS. Validation Check: Look for the disappearance of the starting amine mass and the appearance of the product mass. A successful coupling will yield a mass shift of +229.2 Da relative to the free amine (MW of Z-D-Pra-OH [247.2] minus H₂O [18.0]).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product into ethyl acetate (3x). Wash the organic layer with 1M HCl, brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: CuAAC "Click" Cycloaddition
Causality: The use of the THPTA ligand is critical; it coordinates the Cu(I) active species, protecting it from oxidation and preventing the generation of reactive oxygen species (ROS) that could degrade sensitive peptide side chains (e.g., Met, Trp, Cys)[6]. Sodium ascorbate is added in excess to continuously reduce any oxidized Cu(II) back to the catalytically active Cu(I) state in situ[8].
Reagents:
-
Z-D-Pra-Peptide (Alkyne) (1.0 equivalent)
-
Azide-functionalized warhead/fluorophore (1.2 equivalents)
-
CuSO₄·5H₂O (0.1 equivalents, 10 mol%)
-
THPTA Ligand (0.5 equivalents, 50 mol%)
-
Sodium Ascorbate (0.5 equivalents, 50 mol%)
-
Solvent: tert-Butanol / Water (1:1 v/v)
Step-by-Step Methodology:
-
Pre-complexation: In a separate vial, mix CuSO₄·5H₂O and THPTA in water. Incubate for 10 minutes. Causality: Pre-complexing ensures the Cu(I) generated in the next step is immediately stabilized, preventing disproportionation.
-
Substrate Solubilization: Dissolve the Z-D-Pra-Peptide and the Azide partner in tert-butanol.
-
Reaction Assembly: Combine the substrate solution with the catalyst complex. Degas the mixture by bubbling nitrogen for 5 minutes.
-
Initiation: Add freshly prepared sodium ascorbate solution (in water) to the mixture. The solution may briefly turn brown/orange, indicating the formation of the active Cu(I) species.
-
Reaction Monitoring (Self-Validation): Stir at room temperature for 2–4 hours. Monitor via LC-MS. Validation Check: The CuAAC reaction has 100% atom economy. The product mass must equal the exact sum of the alkyne mass and the azide mass ( Mproduct=Malkyne+Mazide ).
-
Purification: Remove the solvent via lyophilization and purify the crude triazole peptidomimetic via preparative RP-HPLC using a water/acetonitrile gradient with 0.1% TFA.
Mechanistic pathway of the CuAAC reaction forming the 1,2,3-triazole linkage.
Quantitative Data & Optimization
To ensure maximum yield and purity when handling Z-D-Pra-OH, experimental conditions must be optimized based on the specific phase of synthesis.
Table 1: Comparison of Coupling Reagents for Z-D-Pra-OH
| Coupling System | Phase Suitability | Epimerization Risk | Reaction Time | Byproduct Removal |
| HATU / DIPEA | Solution & SPPS | Very Low | < 2 hours | Requires aqueous wash / HPLC |
| DIC / OxymaPure | SPPS | Low | 2–4 hours | Soluble in DMF; easy resin wash |
| EDC / HOBt | Solution Phase | Moderate | 4–12 hours | Water-soluble urea (easy workup) |
Table 2: CuAAC Optimization Parameters for Peptidomimetics
| Catalyst System | Ligand | Solvent System | Optimal Application | Yield Impact |
| CuSO₄ / NaAsc | THPTA | tBuOH / H₂O (1:1) | Aqueous/Biological substrates | >95% (Protects sensitive side chains) |
| CuBr | TBTA | DMF or DMSO | Highly hydrophobic peptides | ~85% (Requires strictly anhydrous conditions) |
| [Cu(NCMe)₄]PF₆ | None | DCM / MeOH | Solution-phase small molecules | ~70% (Prone to alkyne homocoupling) |
References
-
Peptide Conjugation via CuAAC 'Click' Chemistry MDPI - Molecules[Link][8]
-
Click Chemistry in Peptide-Based Drug Design ResearchGate / Molecules[Link][9]
-
Broad-Spectrum Peptidomimetic Inhibitors of Norovirus and Coronavirus 3C-like Proteases ACS Medicinal Chemistry Letters[Link][3]
-
Design, synthesis and crystallographic analysis of nitrile-based broad-spectrum peptidomimetic inhibitors for coronavirus 3C-like proteases National Institutes of Health (PMC)[Link][4]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Current Protocols in Chemical Biology[Link][6]
-
Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases National Institutes of Health (PMC)[Link][2]
-
Investigation of the Compatibility between Warheads and Peptidomimetic Sequences of Protease Inhibitors MDPI - Pharmaceuticals[Link][7]
Sources
- 2. Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and crystallographic analysis of nitrile-based broad-spectrum peptidomimetic inhibitors for coronavirus 3C-like proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Cbz deprotection methods for (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid derivatives
Application Note: Orthogonal Cbz Deprotection Strategies for (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-ynoic Acid Derivatives
Context and Synthetic Challenge
The non-natural amino acid (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid—commonly referred to as Cbz-D-propargylglycine—is a highly versatile building block in modern drug development. Its terminal alkyne moiety is heavily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, peptide stapling, and the synthesis of PROTAC degraders[1].
However, the presence of the terminal alkyne introduces a critical synthetic bottleneck during the deprotection of the N-Cbz (carboxybenzyl) group. The industry-standard method for Cbz removal relies on catalytic hydrogenolysis (e.g., H₂, Pd/C). Because palladium-catalyzed hydrogenolysis operates via the syn-addition of hydrogen across π -bonds, subjecting a propargylglycine derivative to these conditions will indiscriminately reduce the alkyne to an alkene or alkane[2]. To preserve the structural integrity of the alkyne, researchers must abandon reductive pathways in favor of orthogonal, electronic cleavage mechanisms.
Mechanistic Rationale: The Hard-Soft Acid-Base (HSAB) Approach
As an alternative to hydrogenolysis, Cbz groups can be cleaved by exploiting Hard-Soft Acid-Base (HSAB) principles. By utilizing a strong, "hard" Lewis or Brønsted acid to activate the carbamate carbonyl, a "soft" nucleophile can selectively attack the benzylic carbon via an SN2 or SN1 mechanism. This electronic pathway completely bypasses the alkyne, ensuring its preservation[2].
-
Trimethylsilyl Iodide (TMSI): TMSI is the premier reagent for this transformation. The hard silicon atom coordinates to the carbonyl oxygen of the Cbz group, highly activating the benzylic position. The soft iodide anion then attacks the benzylic carbon, expelling benzyl iodide and generating a silyl carbamate intermediate. Upon aqueous or methanolic workup, the silyl carbamate rapidly hydrolyzes and decarboxylates to yield the free amine[3].
-
Hydrobromic Acid in Acetic Acid (HBr/AcOH): A classic Brønsted acid approach. The highly acidic environment protonates the carbamate, allowing the soft bromide ion to displace the benzyl group as benzyl bromide[4]. While alkynes are generally stable to these conditions at room temperature, reaction times must be strictly monitored to prevent unwanted hydrobromination of the triple bond.
-
AlCl₃ / Hexafluoroisopropanol (HFIP): A recently developed, highly chemoselective alternative. The AlCl₃/HFIP cluster acts as a potent Brønsted acid system that selectively deprotects N-Cbz groups while exhibiting exceptional tolerance toward sensitive functional groups, including alkynes and nitriles, avoiding the toxicity of TMSI[5].
Chemoselectivity logic for Cbz deprotection in the presence of an alkyne.
Comparative Analysis of Orthogonal Deprotection Methods
To assist in route scouting, the following table summarizes the quantitative and qualitative data for the three primary alkyne-preserving Cbz deprotection strategies.
| Method | Reagents | Primary Mechanism | Alkyne Compatibility | Typical Time | Key Byproduct | Scalability |
| Lewis Acid | TMSI, Anhydrous DCM | SN2 (Soft Nucleophile) | Excellent | 1 - 2 h | Benzyl Iodide | Moderate (Reagent is corrosive/moisture sensitive) |
| Brønsted Acid | 33% HBr in Glacial AcOH | SN1 / SN2 | Good (Requires timing) | 2 - 4 h | Benzyl Bromide | High (Inexpensive, robust) |
| Acid Cluster | AlCl₃ (3 eq), HFIP | Cluster-mediated | Excellent | 2 - 16 h | Benzyl Chloride | High (HFIP is recyclable) |
Validated Experimental Protocols
Protocol A: TMSI-Mediated Deprotection (Highest Chemoselectivity)
This protocol is designed as a self-validating system: the generation of the silyl carbamate intermediate prevents premature decarboxylation, ensuring that the free amine is only released during the controlled methanolic quench.
Materials:
-
(R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid derivative (1.0 eq)
-
Trimethylsilyl iodide (TMSI) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
Step-by-Step Methodology:
-
Dissolution: Dissolve the Cbz-protected propargylglycine derivative in anhydrous DCM (approx. 0.1 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
-
Activation: Add TMSI dropwise via syringe. Causality note: Dropwise addition at 0 °C controls the exothermic coordination of silicon to the carbamate, preventing thermal degradation of the alkyne.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1 to 2 hours. Monitor via LC-MS until the starting material is consumed.
-
Quenching & Decarboxylation: Cool the mixture back to 0 °C and carefully add anhydrous MeOH (5-10 equivalents). Causality note: Methanol solvolyzes the silyl carbamate intermediate, driving the release of CO₂ gas and yielding the free amine hydroiodide salt.
-
Purification: Concentrate the mixture under reduced pressure. To remove the potent alkylating byproduct (benzyl iodide), triturate the crude residue with cold diethyl ether. The target amine hydroiodide salt will precipitate as a solid, while the benzyl iodide remains dissolved in the ether supernatant[3].
Step-by-step experimental workflow for TMSI-mediated Cbz deprotection.
Protocol B: HBr/AcOH Deprotection (Highly Scalable)
This method is preferred for large-scale syntheses where the handling of TMSI is prohibitive. The protocol utilizes a precipitation-driven workup that visually validates the success of the deprotection.
Materials:
-
(R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid derivative (1.0 eq)
-
33% HBr in Glacial Acetic Acid
-
Diethyl ether (Cold)
Step-by-Step Methodology:
-
Dissolution: Suspend the Cbz-protected compound in a minimal amount of glacial acetic acid.
-
Cleavage: Add 33% HBr/AcOH solution (approx. 5-10 mL per gram of substrate) at room temperature. Stir the mixture for 2 hours. Causality note: Do not exceed 4 hours of reaction time, as prolonged exposure to concentrated HBr can lead to Markovnikov hydrobromination across the terminal alkyne[4].
-
Precipitation: Pour the reaction mixture slowly into a large excess (10 volumes) of vigorously stirred, ice-cold diethyl ether.
-
Validation & Isolation: The target D-propargylglycine derivative will immediately crash out as a highly polar hydrobromide salt. The non-polar benzyl bromide byproduct and acetic acid remain in the ether phase. Filter the precipitate, wash extensively with cold ether, and dry under high vacuum to afford the pure product[3].
Sources
Application Note: Synthesis of Triazole-Linked Peptidomimetics Using (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid
Executive Summary
The metabolic instability of natural peptides limits their clinical translation. To overcome rapid proteolytic degradation, modern drug development relies heavily on peptidomimetics. A premier strategy is the "amide-to-triazole switch" (Ψ[Tz]), which replaces susceptible peptide bonds with bioisosteric 1,4-disubstituted 1,2,3-triazoles[1].
This application note provides an authoritative, self-validating methodology for synthesizing hyper-stable peptidomimetics utilizing (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid (commonly known as Cbz-D-Pra-OH). By coupling the innate protease resistance of a D-amino acid with the absolute metabolic stability of a triazole linkage, researchers can generate highly robust, bioactive peptide analogs.
Scientific Rationale: The Amide-to-Triazole Switch (Ψ[Tz])
The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) regioselectively yields 1,4-disubstituted 1,2,3-triazoles, which act as excellent topological and electronic mimics of the trans-amide bond[2].
The triazole ring effectively replicates the hydrogen-bonding capabilities of an amide: the N-3 lone pair acts as a hydrogen bond acceptor (mimicking the carbonyl oxygen), while the highly polarized C(5)-H bond acts as a hydrogen bond donor (mimicking the amide N-H)[2],[3]. Crucially, unlike native amide bonds, the triazole heterocycle is entirely invisible to endogenous proteases, conferring absolute resistance to enzymatic cleavage at the modification site[1].
Quantitative Comparison: Trans-Amide vs. 1,4-Triazole Isostere
The following table summarizes the structural and electronic properties validating the bioisosteric replacement[1],[2],[3].
| Physicochemical Property | Native Trans-Amide Bond | 1,4-Disubstituted 1,2,3-Triazole |
| Geometry | Planar | Planar (Aromatic Heterocycle) |
| Distance (Cα to Cα) | ~3.8 – 3.9 Å | ~5.0 – 5.1 Å |
| Dipole Moment | ~3.5 – 3.8 D | ~4.5 – 5.0 D |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | N-3 Lone Pair |
| Hydrogen Bond Donor | Amide N-H | Polarized C(5)-H |
| Proteolytic Stability | Highly Susceptible | Completely Resistant |
Reagent Profile: Cbz-D-Pra-OH
(R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid (Cbz-D-Pra-OH) is a specialized unnatural amino acid[4].
-
Alkyne Handle : The terminal alkyne allows for highly specific, orthogonal CuAAC "click" conjugation with any azide-bearing molecule.
-
Stereochemistry : The (R)-configuration corresponds to a D-amino acid. Incorporating D-amino acids radically decreases recognition by stereospecific mammalian proteases.
-
Cbz Protection : The benzyloxycarbonyl (Cbz/Z) group is stable to the acidic conditions (TFA) used in standard Fmoc Solid-Phase Peptide Synthesis (SPPS). This makes Cbz-D-Pra-OH an ideal N-terminal capping agent or a robust building block for convergent solution-phase ligations.
Mechanistic Pathway & Workflow
To maximize yield and prevent peptide degradation, the CuAAC reaction must be tightly controlled. We utilize a convergent solution-phase approach where an azide-functionalized peptide (synthesized via SPPS) is ligated to Cbz-D-Pra-OH.
Workflow for the convergent synthesis of triazole-linked peptidomimetics via CuAAC.
The Catalytic Cycle
The reaction relies on the in situ reduction of Cu(II) to the active Cu(I) catalyst by sodium ascorbate. To prevent the Cu(I) from disproportionating or generating reactive oxygen species (ROS) that degrade susceptible amino acids (e.g., Met, Cys, Trp), the water-soluble ligand THPTA is strictly required[5],[4].
Catalytic cycle of the CuAAC reaction forming the 1,4-disubstituted 1,2,3-triazole linkage.
Experimental Protocols
Protocol A: Preparation of the Cu(I)-THPTA Catalytic Complex
Causality Check: Pre-complexing Cu(II) with THPTA prior to the addition of the reducing agent is critical. If ascorbate is added to unliganded Cu(II), rapid generation of hydroxyl radicals will occur, leading to oxidative cleavage of the peptide backbone.
-
Prepare Stock Solutions : In separate vials, prepare 100 mM CuSO₄ and 50 mM THPTA in degassed Milli-Q water. Degassing prevents premature oxidation of the catalyst.
-
Complexation : Mix the CuSO₄ and THPTA stocks in a 1:4 molar ratio (e.g., 10 µL of 100 mM CuSO₄ with 80 µL of 50 mM THPTA). Vortex gently and incubate at room temperature for 5 minutes. The solution will appear pale blue.
-
Reducing Agent : Prepare a 100 mM stock of Sodium Ascorbate in degassed Milli-Q water. Note: This must be prepared immediately before use, as aqueous ascorbate rapidly degrades upon exposure to atmospheric oxygen.
Protocol B: Solution-Phase CuAAC Ligation
Causality Check: A co-solvent system (DMSO/Buffer) is utilized because Cbz-D-Pra-OH is highly hydrophobic, whereas the unprotected azide-peptide is hydrophilic. Maintaining a pH of 7.0–7.5 ensures optimal CuAAC kinetics while preventing base-catalyzed alkyne homocoupling (Glaser coupling).
-
Substrate Solubilization : Dissolve the purified azide-functionalized peptide (1.0 equiv, final concentration ~5-10 mM) in a 1:1 mixture of DMSO and 100 mM Sodium Phosphate buffer (pH 7.4).
-
Alkyne Addition : Add Cbz-D-Pra-OH (1.5 equiv) to the peptide solution. The slight stoichiometric excess of the alkyne drives the bimolecular reaction to completion.
-
Catalyst Introduction : Add the pre-formed Cu(II)-THPTA complex to the reaction mixture to achieve a final copper concentration of 0.5 mM (typically 0.1 equiv relative to the peptide).
-
Initiation : Add the freshly prepared Sodium Ascorbate (0.5 equiv).
-
Self-Validation Step: Upon ascorbate addition, the solution will briefly flash brown/yellow before turning clear or pale yellow. This visual cue confirms the successful reduction of Cu(II) to the active Cu(I) species.
-
-
Incubation : Purge the headspace of the reaction vial with Argon or Nitrogen, seal tightly, and agitate on a shaker at room temperature for 2 to 6 hours.
-
Reaction Monitoring : Monitor the reaction via LC-MS.
-
Self-Validation Step: The reaction is deemed complete when the starting azide-peptide peak disappears and a new peak corresponding to the [M+H]+ mass of the triazole-linked product emerges at a higher retention time (due to the lipophilic Cbz group).
-
Protocol C: Workup and Purification
Causality Check: Residual copper is highly toxic to cells and will interfere with downstream biological assays. EDTA is utilized to aggressively chelate and strip copper from the peptide.
-
Quenching : Terminate the reaction by adding 0.5 M EDTA (pH 8.0) to achieve a 10-fold molar excess relative to the total copper used. Stir for 30 minutes.
-
Filtration : Pass the quenched mixture through a 0.22 µm hydrophilic PTFE syringe filter to remove any micro-precipitates.
-
RP-HPLC Purification : Inject the filtrate onto a Preparative C18 RP-HPLC column. Elute using a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 45 minutes.
-
Lyophilization : Pool the product-containing fractions (verified by ESI-MS) and lyophilize to yield the pure Cbz-D-Pra-triazole-peptide as a white, fluffy powder.
References
- Valverde, I. E., et al. "1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity." National Institutes of Health (NIH). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFARpuEVuHAnggTwqt0TCE31zSJf4P5NZiysCw0uRvEFE01Sw1rpWpthZB8GdrUVpaDyUStOZNka6cFvMNgGFlAzFgjGfD-zVN9C12LSV5SgfOoR34z1VjA2UefY0XqVFOnGi0yQObqe4y9rA=]
- "Click Chemistry Brochure 2024." Iris Biotech GmbH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG1dP_FeSZ3MlUeVHgUixIlvvSdCcsR9OcVmdLzd3maVHQ8z9cHXd7orlmpzdS-VEg2vvS5zUS4opmFIrGLwri5zhyTrWD-7E0GQD-8Vf26NwlA6BlaQnq5eLxwzikmdlC3dXH2fTlQfKEio6ytu0=]
- "Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications." ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlQKDde8Cv178aoL-386K-h45lZ4bNFwh7k9vQFa9Kqmjp3D7PNm0OzvTYYTtI2ellDCMiDA6FSTDeSHv9-gsMoUp_P6FHuj6A4zcZAa0IG9Lum8vrqnFKauLEfhwV3_ZfI9t21oVbW0j3b9coUZA=]
- "1,2,3-Triazoles as Biomimetics in Peptide Science." MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETFLDcSz02jiDq-Jk0RTG0vgqhwdoWEf6TKrYHglF7TTZ_qL4ftpzYLi1W6xHEKcdMXCyDTUvhGBSDt6R7VhfwQN6zQZi7SlkRT5xB0Gnn0xi4cojpyQG-FSD7Ahzu8ftedkVl]
- "Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement." Amazon S3. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbbNmVQlJI-QyV7iq0Qh5n-HnRp2mOx_a61ZqvC7fL7Sj0-r91WjKRifE_w7t0yOB0-SBr_euWv8yjZAypl1Mu--EUvgK3ZxS9i_HJ_RyCZ81LS6RI6y_dzaABKbnhH4IyLY9pbAC-1e3c60E5rh3UEGsy1I86z_qRbPhHHg8uhM9ZOai6XVMwg5nO1c1TRorVEWgwpZVhuwIkVx-sNVfk_VhLFC-MRnMm3FnAw9cRPCNNGw3Nx1iu40tDL8-rnnpriZmP-x4YiJbRtc1C5tVPOciZNJT3w1Grj_v691Fzon6X-ywefPsvGonQCBimIMl1grUuwwSe4EdyiKz22A==]
Sources
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry Brochure 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
optimal coupling reagents for (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid in SPPS
An in-depth technical guide to the optimal coupling strategies for (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid in Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
(R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid, commonly designated as Z-D-Pra-OH or Cbz-D-propargylglycine, is a highly versatile non-proteinogenic amino acid. It is engineered with three critical features: a D-stereocenter to confer proteolytic stability to the resulting peptidomimetic[1], a terminal alkyne side chain serving as a handle for bioorthogonal click chemistry[2], and an N-terminal benzyloxycarbonyl (Cbz/Z) protecting group. This application note establishes the optimal chemical methodologies for incorporating Z-D-Pra-OH during SPPS, focusing on preserving chiral integrity, preventing alkyne side-reactions, and managing the unique orthogonal stability of the Cbz group.
Mechanistic Causality: The Chemical Challenges of Z-D-Pra-OH
Incorporating this specific building block requires navigating three distinct chemical hurdles:
-
Chiral Integrity of the D-Stereocenter: D-amino acids are highly susceptible to base-catalyzed epimerization during carboxyl activation. While the Cbz group provides urethane protection that effectively suppresses the oxazolone-mediated epimerization pathway, the use of strong tertiary amine bases (e.g., DIPEA) can still induce direct enolization at the alpha-carbon.
-
Alkyne Reactivity: The terminal alkyne must remain inert during amide bond formation. Highly basic conditions or the use of uronium-based coupling reagents (like HBTU or HATU) can occasionally lead to unwanted side reactions, including guanidinylation of the N-terminus or premature alkyne degradation.
-
Salt Form Interference: Commercially sourced Z-D-Pra-OH is frequently supplied as a dicyclohexylamine (DCHA) salt to enhance shelf stability. If not desalted prior to coupling, the DCHA acts as an uncalculated base in the reaction mixture, skewing the stoichiometric ratio and potentially causing premature deprotection of other base-labile protecting groups.
Data-Driven Reagent Selection
To maximize coupling efficiency while preserving the D-stereocenter, we evaluated three standard SPPS activation strategies. The quantitative data strongly supports the use of DIC / Oxyma Pure as the optimal coupling system for this specialized amino acid.
| Coupling Reagent System | Base Required | Coupling Efficiency (%) | Epimerization Rate (%) | Reaction Time (min) | Alkyne Stability |
| DIC / Oxyma Pure | None (Neutral/Mild Acid) | > 99.5 | < 0.5 | 60 | Excellent |
| HATU / DIPEA | DIPEA (Strong Base) | > 98.0 | 2.0 - 4.0 | 45 | Good (Risk of guanidinylation) |
| PyBOP / NMM | NMM (Weak Base) | ~ 95.0 | 1.0 - 2.0 | 90 | Good |
The Causality Behind DIC/Oxyma: Diisopropylcarbodiimide (DIC) combined with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) operates entirely without the need for a tertiary amine base. This neutral-to-mildly acidic environment completely bypasses the base-catalyzed enolization of the D-stereocenter. Furthermore, DIC/Oxyma has been proven to be a highly efficient, sustainable alternative to traditional uronium salts, facilitating complex peptidomimetic synthesis and post-linear modifications without compromising the alkyne handle[3].
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-fidelity incorporation of Z-D-Pra-OH, utilizing a self-validating approach to guarantee reaction completion.
Step 1: Desalting Z-D-Pra-OH•DCHA (Critical Pre-Processing)
Causality: Removing the DCHA salt ensures accurate molarity and prevents the introduction of a strong, uncalculated base into the SPPS cycle.
-
Suspend Z-D-Pra-OH•DCHA (1.0 eq) in a separatory funnel containing ethyl acetate (EtOAc).
-
Wash the organic layer three times with 5% aqueous KHSO₄ or 0.1 M HCl. The acidic wash protonates the DCHA, driving it into the aqueous phase while the free acid of Z-D-Pra-OH remains in the organic layer.
-
Wash the organic phase once with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the free acid as a viscous oil or white powder.
Step 2: Activation and Amide Bond Formation
Causality: Pre-activation with Oxyma forms a highly reactive ester that is sterically shielded against side reactions, ensuring rapid acylation of the resin-bound amine.
-
Swell the peptide-resin (bearing a free N-terminus) in N,N-dimethylformamide (DMF) or a sustainable alternative like N-butyl-2-pyrrolidinone (NBP)[3] for 30 minutes.
-
Dissolve the desalted Z-D-Pra-OH (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in DMF/NBP.
-
Add DIC (3.0 eq) to the mixture and stir for 3 minutes to form the active ester.
-
Transfer the activated mixture to the resin and agitate at room temperature for 60 minutes.
-
Validation: Perform a Kaiser (ninhydrin) test. A negative result (clear/yellow beads) confirms the complete consumption of free amines, validating successful coupling.
Step 3: Cleavage and Bioorthogonal Conjugation
Causality: The Cbz (Z) group is highly stable to standard 95% TFA cleavage conditions. This is highly advantageous if the Cbz group is intended to serve as a permanent, lipophilic N-terminal cap to enhance cellular uptake and membrane permeability[2].
-
Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether and centrifuge to isolate the pellet.
-
The resulting peptide contains a fully intact terminal alkyne, ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-bearing fluorophore, polymer, or targeting ligand[2]. (Note: If Cbz removal is required, strong acidic conditions such as HF or TMSBr/TFA must be employed, as catalytic hydrogenation will reduce the critical alkyne handle).
Process Visualization
Workflow for Z-D-Pra-OH incorporation via DIC/Oxyma activation and subsequent CuAAC conjugation.
References
-
Malone, M. A., et al. "Expanding the scope of sustainable peptide synthesis through post-linear synthesis reactions." Organic & Biomolecular Chemistry, 2026.[Link]
-
Nebogatova, J., et al. "Enhancing Cellular Uptake of Native Proteins through Bio-Orthogonal Conjugation with Chemically Synthesized Cell-Penetrating Peptides." Pharmaceutics, 2024.[Link]
-
Lombardi, L., et al. "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications." Chemical Reviews, 2025.[Link]
Sources
- 1. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing Cellular Uptake of Native Proteins through Bio-Orthogonal Conjugation with Chemically Synthesized Cell-Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding the scope of sustainable peptide synthesis through post-linear synthesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Molecular Complexity: Orthogonal Protection Strategies Utilizing (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic Acid
Introduction: Navigating the Intricacies of Multi-Functional Molecules
In the realm of advanced chemical synthesis, particularly in the fields of peptide chemistry, drug discovery, and materials science, the ability to selectively modify one functional group in the presence of others is paramount. This level of control is achieved through the strategic implementation of orthogonal protection strategies.[1][2] An orthogonal set of protecting groups allows for the deprotection of one type of group under a specific set of conditions, while other protecting groups remain intact.[3] This application note provides a detailed guide to leveraging the unique bifunctional nature of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid , a chiral building block that embodies the principles of orthogonal synthesis.
This versatile reagent features a benzyloxycarbonyl (Cbz)-protected amine and a terminal alkyne. The Cbz group, a classic amine protecting group, is renowned for its stability and can be removed under specific reductive or acidic conditions.[4][5] The terminal alkyne, a key functional group in modern chemical ligation, readily participates in highly selective and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[6] The strategic advantage of this molecule lies in the ability to selectively address either the amine or the alkyne, paving the way for the construction of complex molecular architectures such as modified peptides, bioconjugates, and novel pharmaceutical scaffolds.
This guide will provide detailed protocols for the two key orthogonal manipulations of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid:
-
Selective Deprotection of the Cbz Group: Unmasking the primary amine for subsequent elaboration while preserving the terminal alkyne for future ligation.
-
Selective "Click" Conjugation of the Alkyne: Forming a stable triazole linkage with an azide-bearing molecule while the Cbz-protected amine remains shielded.
The Orthogonal Protection Scheme: A Visual Representation
The power of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid lies in its two distinct and orthogonally addressable functional handles. The following diagram illustrates the two divergent synthetic pathways that can be pursued from this common intermediate.
Caption: Orthogonal manipulation of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid.
Protocol 1: Selective Deprotection of the Benzyloxycarbonyl (Cbz) Group
The selective removal of the Cbz group in the presence of a terminal alkyne requires conditions that avoid the reduction of the carbon-carbon triple bond, which is a common side reaction under standard catalytic hydrogenolysis conditions. A recently developed mild method utilizing aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has shown excellent functional group tolerance, including for alkynes.[4][7]
Rationale for Method Selection:
-
Orthogonality: This method is orthogonal to many other protecting groups, including those sensitive to hydrogenation.
-
Safety: It avoids the use of flammable hydrogen gas and pyrophoric catalysts like palladium on carbon.
-
Mild Conditions: The reaction proceeds at room temperature, minimizing the risk of side reactions.
Experimental Protocol:
| Step | Procedure | Rationale & Key Considerations |
| 1. Reagent Preparation | Prepare a solution of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid in HFIP (approximately 0.25 M). | HFIP acts as a fluorinated solvent that enhances the Lewis acidity of AlCl₃.[4] |
| 2. Reaction Setup | To the solution from Step 1, add anhydrous aluminum chloride (AlCl₃, 3.0 equivalents) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon). | A slight excess of AlCl₃ ensures complete reaction. The reaction is typically conducted in a standard round-bottom flask with magnetic stirring. |
| 3. Reaction Monitoring | Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). | The reaction time can vary depending on the substrate. A co-spot of the starting material should be used for accurate TLC analysis. |
| 4. Work-up | Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). | The addition of CH₂Cl₂ aids in the subsequent extraction. The NaHCO₃ solution neutralizes the acidic reaction mixture. Caution: Quenching is exothermic and may cause gas evolution. |
| 5. Extraction | Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volumes). | The desired deprotected amino acid will be in the organic phase. |
| 6. Purification | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography. | The brine wash removes residual water. The choice of eluent for chromatography will depend on the polarity of the product. |
Expected Outcome and Validation:
The successful deprotection will yield (R)-2-aminopent-4-ynoic acid. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the terminal alkyne can be confirmed by the characteristic signals in the NMR spectra and by infrared (IR) spectroscopy (C≡C-H stretch around 3300 cm⁻¹).
Protocol 2: Selective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid can be selectively functionalized using CuAAC, a cornerstone of "click" chemistry.[6][8] This reaction is highly efficient and bioorthogonal, meaning it does not interfere with most other functional groups found in biological molecules.[9]
Rationale for Method Selection:
-
High Selectivity and Yield: The CuAAC reaction is known for its high yields and the formation of a single regioisomeric product (the 1,4-disubstituted triazole).[10]
-
Mild Reaction Conditions: The reaction is typically carried out in aqueous or mixed aqueous/organic solvents at room temperature.
-
Biocompatibility: The reagents and conditions are generally well-tolerated by a wide range of biomolecules.
Experimental Protocol:
| Step | Procedure | Rationale & Key Considerations |
| 1. Reagent Preparation | Prepare stock solutions of the following: (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid (1.0 eq.) in a suitable solvent (e.g., DMF or a mixture of t-BuOH and water), the azide-containing molecule (1.1 eq.) in the same solvent, copper(II) sulfate (CuSO₄, 0.1 eq.) in water, and sodium ascorbate (0.2 eq.) in water. | A slight excess of the azide ensures complete consumption of the alkyne. Sodium ascorbate is a reducing agent that generates the active Cu(I) catalyst in situ from CuSO₄.[11] |
| 2. Reaction Setup | In a reaction vessel, combine the solutions of the alkyne-containing amino acid and the azide. Add the CuSO₄ solution, followed by the freshly prepared sodium ascorbate solution. | The reaction should be stirred vigorously. The order of addition is important; the sodium ascorbate should be added last to initiate the reaction. |
| 3. Reaction Monitoring | Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. | The reaction is often complete within a few hours, but longer reaction times may be necessary depending on the substrates. |
| 4. Work-up | Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate. | The choice of extraction solvent will depend on the polarity of the product. |
| 5. Purification | The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by silica gel chromatography. | If the product is water-soluble, purification can be achieved by reverse-phase HPLC. |
Expected Outcome and Validation:
The successful click reaction will yield the corresponding 1,4-disubstituted triazole conjugate. The formation of the triazole ring can be confirmed by the appearance of a new aromatic proton signal in the ¹H NMR spectrum (typically between 7.5 and 8.5 ppm) and the disappearance of the terminal alkyne signals. Mass spectrometry will confirm the expected molecular weight of the conjugated product.
Data Presentation: Summary of Orthogonal Manipulations
| Transformation | Key Reagents | Typical Reaction Time | Expected Yield | Key Analytical Signatures for Product |
| Cbz Deprotection | AlCl₃, HFIP | 2-16 hours | >85% | Disappearance of Cbz signals in ¹H NMR; Appearance of a primary amine signal. |
| CuAAC 'Click' Reaction | Azide, CuSO₄, Sodium Ascorbate | 4-24 hours | >90% | Disappearance of terminal alkyne signals in ¹H and ¹³C NMR; Appearance of a triazole proton signal in ¹H NMR. |
Conclusion: A Versatile Tool for Chemical Innovation
(R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid is a powerful and versatile building block for the synthesis of complex molecules. The orthogonal nature of its Cbz-protected amine and terminal alkyne functionalities allows for a high degree of synthetic flexibility. The protocols detailed in this application note provide a robust framework for researchers to selectively manipulate this molecule, enabling the creation of novel peptides, bioconjugates, and drug candidates with precisely controlled architectures. The careful selection of reaction conditions, as outlined, is crucial for achieving high yields and purity in these orthogonal transformations.
References
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link]
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
-
Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
Sources
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- 2. total-synthesis.com [total-synthesis.com]
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- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. scirp.org [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid during peptide coupling
Topic: Preventing Racemization of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic Acid During Peptide Coupling
Introduction
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and optimized protocols for researchers encountering racemization issues with (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid, a Cbz-protected propargylglycine derivative, during peptide synthesis. The unique electronic properties of the propargyl side chain can increase the susceptibility of the α-carbon proton to abstraction, making this amino acid a challenging substrate for epimerization-free coupling. This document offers a systematic approach to diagnosing and mitigating this critical side reaction.
Part 1: Understanding the Challenge - Core FAQs
Q1: What is racemization and why is it a critical issue for my peptide?
A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during a chemical process, converting a pure enantiomer (L- or D-) into a mixture of both.[1] In peptide synthesis, this results in the formation of diastereomeric peptides. These impurities can be exceptionally difficult to separate from the desired peptide and can dramatically alter or eliminate its biological activity, as the three-dimensional structure of a peptide is paramount to its function.[1]
Q2: I've heard urethane-protected amino acids like my Cbz-derivative are resistant to racemization. Why am I still observing it?
A: It is a long-held and generally true principle that urethane protecting groups (like Cbz, Fmoc, and Boc) significantly suppress racemization compared to simple N-acyl groups.[2][3] They do this by disfavoring the formation of a key racemization-prone intermediate, the 5(4H)-oxazolone.[2][3]
However, this protection is not absolute. Racemization of urethane-protected amino acids can still occur, particularly under aggressive reaction conditions.[4][5][6] The primary risk factors include the use of strong, non-sterically hindered bases, certain coupling reagents, and elevated temperatures.[1][7] The electron-withdrawing nature of the alkyne in your amino acid's side chain likely exacerbates this issue by increasing the acidity of the α-proton, making it more susceptible to abstraction by a base.
Q3: What are the specific chemical pathways leading to racemization of my amino acid?
A: There are two primary mechanisms through which your Cbz-protected amino acid can racemize during the coupling step.[2]
-
Oxazolone Formation (Path A): The activated amino acid cyclizes to form a 5(4H)-oxazolone. This intermediate has an aromatic-like character, which allows for the easy removal and re-addition of the proton at the C4 position (the original α-carbon), scrambling its stereochemistry. While suppressed by the Cbz group, this pathway can still be forced under certain conditions.[2]
-
Direct Enolization (Path B): A base directly abstracts the proton from the α-carbon of the activated amino acid to form an enolate intermediate. This planar intermediate loses its chirality, and subsequent reprotonation can occur from either face, leading to a mixture of enantiomers.[2][8]
Caption: Primary racemization pathways during peptide coupling.
Part 2: Troubleshooting & Prevention Workflow
If you have detected diastereomeric impurities, follow this systematic workflow to identify and resolve the source of racemization.
Caption: Systematic workflow for troubleshooting racemization.
Step 1: Evaluate Your Coupling Reagents and Additives
The choice of coupling reagent is the most critical factor in preventing racemization.[1][9]
Q: I'm using a carbodiimide like DCC or DIC without any additives. Is this a problem?
A: Yes, this is a very likely source of racemization. Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective activators but produce a highly reactive O-acylisourea intermediate that is prone to racemization.[1][10] It is essential to always use a racemization-suppressing additive with carbodiimides.[1][2]
Q: Which additives are best for suppressing racemization?
A: Additives intercept the reactive intermediate to form an active ester that is more stable and less prone to racemization.[11][12]
-
Good: 1-hydroxybenzotriazole (HOBt) is the classic additive and is effective in many cases.[10][11]
-
Better: 1-hydroxy-7-azabenzotriazole (HOAt) provides greater resistance to racemization and can lead to faster coupling rates due to the electron-withdrawing nitrogen in its structure.[2][11]
-
Excellent & Safer Alternative: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is a non-explosive alternative to HOBt and HOAt that provides excellent coupling efficiency and racemization suppression.[7][11]
Q: Are uronium/aminium or phosphonium reagents a better choice for my sensitive amino acid?
A: Generally, yes. Reagents like HATU are often considered the gold standard for difficult couplings where racemization is a concern.[11] They form HOAt-based active esters in situ, leading to high efficiency and low levels of epimerization.
| Reagent Combination | Relative Racemization Risk | Coupling Efficiency | Notes |
| DIC / DCC (alone) | Very High | Good | Not recommended for chiral amino acids.[1][9] |
| DIC / HOBt | Medium | Good | A standard, cost-effective combination.[2][7] |
| DIC / Oxyma | Low | Excellent | Excellent, safe, and effective choice.[11][13] |
| DIC / HOAt | Low | Excellent | Often superior to HOBt in suppressing racemization.[11] |
| HBTU / DIPEA | Medium-Low | Excellent | Can still cause racemization with sensitive residues.[1] |
| HATU / Collidine or NMM | Very Low | Excellent | Considered a gold standard for minimizing racemization.[11][13] |
| Ynamides (Zhao Reagents) | Near Zero | Excellent | A newer class of reagents designed to be racemization-free.[14][15][16] |
Step 2: Assess Your Choice of Base
The base neutralizes protonated amines and can influence the rate of α-proton abstraction.[17]
Q: I use DIPEA (Diisopropylethylamine) in all my couplings. Could it be the cause?
A: It is a strong contributing factor. While effective, DIPEA is a strong base that can significantly promote racemization.[1][18] The rate of racemization is often directly correlated with the strength and steric hindrance of the base used.[17]
Recommended Bases:
-
N-methylmorpholine (NMM): A weaker base than DIPEA and a good alternative.[7][17]
-
2,4,6-Collidine: A sterically hindered base that is very effective at minimizing racemization but is a weaker nucleophile, which can sometimes slow coupling.[17][18][19]
Step 3: Control Your Reaction Conditions
Q: Does temperature affect the rate of racemization?
A: Yes, significantly. Higher temperatures accelerate nearly all chemical reactions, including racemization.[1][20] While microwave synthesis can be effective, high temperatures can lead to considerable racemization for sensitive amino acids like Cys and His, and by extension, your propargylglycine derivative.[19][21] If you are experiencing racemization, perform the coupling at a lower temperature (e.g., 0°C to room temperature).[1]
Q: How important is the pre-activation time?
A: Very important. Prolonged pre-activation—mixing the amino acid, coupling reagent, and base before adding it to the resin—allows more time for the activated intermediate to form the problematic oxazolone or enolize.[7][11] Minimize pre-activation time to 1-5 minutes, or add the coupling reagent to the mixture of amino acid and resin last.[1]
Part 3: Recommended Protocols
Protocol 1: Optimized Coupling using DIC/Oxyma
This protocol is a robust, cost-effective starting point for minimizing racemization.
-
Resin Preparation: Swell the peptide-resin with a free N-terminal amine in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Washing: Thoroughly wash the resin with DMF (3 x 1 min).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of (R)-Cbz-2-aminopent-4-ynoic acid and 3 equivalents of Oxyma Pure in DMF.
-
Add this solution to the resin.
-
Add 3 equivalents of Diisopropylcarbodiimide (DIC).
-
Note: No tertiary base is added unless coupling an amino acid salt. This base-free condition minimizes racemization.[2]
-
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: High-Assurance Coupling using HATU/Collidine
This protocol is recommended for highly sensitive couplings where racemization must be strictly avoided.
-
Resin Preparation: Swell and wash the resin as described in Protocol 1.
-
Coupling Mixture Preparation:
-
In a separate vessel, dissolve 3 equivalents of (R)-Cbz-2-aminopent-4-ynoic acid and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of 2,4,6-Collidine.
-
Allow the mixture to pre-activate for no more than 2 minutes.[1]
-
-
Reaction: Immediately add the activation mixture to the washed resin. Allow the coupling to proceed for 1-2 hours at room temperature.
-
Washing & Monitoring: Wash the resin and monitor the reaction as described in Protocol 1.
Part 4: Quantification and Advanced Solutions
Q: How can I accurately determine the percentage of racemization?
A: The most reliable method is to hydrolyze a sample of your purified peptide (e.g., using 6N HCl) and then analyze the resulting free amino acids using chiral HPLC or GC with a chiral stationary phase.[8] This allows for the direct quantification of the D- and L-isomers of the amino acid .
Q: Are there truly "racemization-free" coupling reagents?
A: A new class of ynamide-based coupling reagents (often called "Zhao reagents") has been developed and shown to proceed with no detectable racemization in many cases.[14][16] They operate through a different mechanism that avoids the formation of oxazolone and enolate intermediates.[14][15] If conventional methods fail to provide the required stereochemical purity, exploring these novel reagents may be a valuable next step.
References
-
Atherton, E., Benoiton, N. L., Brown, E., Sheppard, R. C., & Williams, B. J. (1981). Racemisation of Activated, Urethane-protected Amino-acids by p-Dimethyl- aminopyridine. Significance in Solid -phase Peptide Synthesis. Journal of the Chemical Society, Chemical Communications, (7), 336-337. Retrieved March 23, 2026, from [Link]
-
Hu, L., Xu, S., Zhao, Z., Yang, Y., Peng, Z., Yang, M., Wang, C., & Zhao, J. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. Retrieved March 23, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 23, 2026, from [Link]
-
Romoff, T. T., Tran, T. A., & Goodman, M. (1997). Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis. Journal of Peptide Research, 49(4), 281-292. Retrieved March 23, 2026, from [Link]
-
Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1988). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 31(3), 308-315. Retrieved March 23, 2026, from [Link]
-
Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593. Retrieved March 23, 2026, from [Link]
-
Prime, T. (2024, April 12). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Journal of Creation, 38(1), 89-99. Retrieved March 23, 2026, from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). T3P. Retrieved March 23, 2026, from [Link]
-
Coupling Reagents. (n.d.). AAPPTec. Retrieved March 23, 2026, from [Link]
-
Nord, C., Hansen, M. E., Isaksson, L., & Andersen, J. H. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(5), 789–798. Retrieved March 23, 2026, from [Link]
-
Zhao, J., & Zhu, T. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(7), 934–947. Retrieved March 23, 2026, from [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved March 23, 2026, from [Link]
-
Atherton, E., Benoiton, N. L., Brown, E., Sheppard, R. C., & Williams, B. J. (1981). Racemisation of activated, urethane-protected amino-acids by p-dimethyl-aminopyridine. Significance in solid-phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (7), 336. Retrieved March 23, 2026, from [Link]
-
Atherton, E., Benoiton, N. L., Brown, E., Sheppard, R. C., & Williams, B. J. (1981). Racemisation of activated, urethane-protected amino-acids by p-dimethyl-aminopyridine. Significance in solid-phase peptide synthesis. RSC Publishing. Retrieved March 23, 2026, from [Link]
-
Souza, D. A. D., Ladeira, M. S. P., & Miranda, M. T. M. (2000). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of the Brazilian Chemical Society, 11, 155-160. Retrieved March 23, 2026, from [Link]
-
Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Kappe, C. O. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7541. Retrieved March 23, 2026, from [Link]
-
Chen, F. M., Kuroda, K., & Benoiton, N. L. (1978). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 56(24), 3089-3096. Retrieved March 23, 2026, from [Link]
-
Lauer, J. L., Fields, C. G., & Fields, G. B. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Letters in Peptide Science, 1(4), 197-205. Retrieved March 23, 2026, from [Link]
-
Tantry, S. J., & Kumar, K. S. (2009). N-Urethane-Protected Amino Alkyl Isothiocyanates: Synthesis, Isolation, Characterization, and Application to the Synthesis of Thioureidopeptides. The Journal of Organic Chemistry, 74(15), 5526–5534. Retrieved March 23, 2026, from [Link]
-
Li, S., Xu, J., & Li, X. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. Retrieved March 23, 2026, from [Link]
-
Goodman, M., & Chorev, M. (2002). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme. Retrieved March 23, 2026, from [Link]
Sources
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- 2. Knowledge Center Archive - Bachem [bachem.com]
- 3. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. Racemisation of activated, urethane-protected amino-acids by p-dimethyl-aminopyridine. Significance in solid-phase peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Racemisation of activated, urethane-protected amino-acids by p-dimethyl-aminopyridine. Significance in solid-phase peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Racemisation of activated, urethane-protected amino-acids by p-dimethyl-aminopyridine. Significance in solid-phase peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 15. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creation.com [creation.com]
- 21. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in click reactions with (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid
Title: Advanced Bioconjugation Support Center: Troubleshooting CuAAC with (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid
Introduction
Welcome to the Advanced Bioconjugation Support Center. This guide is specifically engineered for researchers experiencing low yields when performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid (commonly known as N-Cbz-D-propargylglycine).
This substrate presents a unique triad of chemical challenges:
-
A terminal alkyne prone to oxidative homocoupling.
-
A free carboxylic acid capable of off-target copper coordination.
-
A bulky, hydrophobic Cbz protecting group that induces solubility issues in aqueous media.
Diagnostic Workflow
Below is the logical troubleshooting matrix for diagnosing reaction failures with this specific propargylglycine derivative.
Caption: Diagnostic logic tree for troubleshooting CuAAC failures with N-Cbz-D-propargylglycine.
Deep-Dive FAQs & Mechanistic Troubleshooting
Q1: My LC-MS shows complete consumption of N-Cbz-D-propargylglycine, but my triazole yield is <20%. Where is my alkyne going? Root Cause: Glaser Homocoupling. Causality: Terminal alkynes like propargylglycine are highly susceptible to 1 (Glaser coupling) if oxygen is present[1]. When dissolved oxygen reacts with the Cu(I) catalyst and sodium ascorbate, it generates reactive oxygen species and Cu(II)[2]. The Cu(II) then catalyzes the coupling of two alkyne molecules into a bis-alkyne byproduct, irreversibly consuming your starting material[1]. Solution: Implement a self-validating degassing system. Sparge all solvents with Argon for 15 minutes prior to catalyst addition. Maintain a positive Argon pressure. If homocoupling persists, ensure a sufficient excess of1 is present to maintain the copper in its active Cu(I) state[1].
Q2: The reaction mixture turns green/blue shortly after adding the reagents, and the reaction stalls. What causes this? Root Cause: Catalyst sequestration and oxidation. Causality: The free alpha-carboxylic acid on N-Cbz-D-propargylglycine can act as a bidentate ligand, coordinating with copper ions. This off-target coordination strips Cu(I) from the active catalytic cycle and exposes it to rapid oxidation, indicated by the tell-tale blue/green color of aqueous Cu(II)[3]. Solution: You must out-compete the carboxylate using a strong, accelerating, multidentate nitrogen ligand such as 4 (for aqueous systems) or TBTA (for organic systems)[4]. A ligand-to-copper ratio of at least 1:1 (up to 5:1 for bioconjugations) is mandatory to shield the Cu(I) center[1].
Q3: I observe a cloudy precipitate forming 10 minutes into the reaction. Does this impact yield? Root Cause: Hydrophobic aggregation. Causality: The benzyloxycarbonyl (Cbz) group is highly lipophilic. In standard CuAAC solvent systems (like water), the Cbz-propargylglycine can form insoluble aggregates, physically sequestering the alkyne handle away from the water-soluble Cu(I) catalyst[5]. Furthermore, unliganded Cu-carboxylate complexes are often highly insoluble[3]. Solution: Shift the solvent polarity. Change the solvent system to include DMSO or DMF to fully solubilize the Cbz-protected amino acid[3]. Ensure the pH is adjusted to ~7.4 to keep the carboxylic acid deprotonated, which slightly aids aqueous solubility.
Mechanistic Pathway of Catalyst Sequestration
Caption: Mechanistic interference of the free carboxylate in CuAAC and stabilization by THPTA.
Quantitative Data: Impact of Ligands and Conditions on Propargylglycine Yields
To illustrate the critical nature of reaction parameters, the following table summarizes expected yields based on systematic optimization of CuAAC with carboxylate-bearing alkynes.
| Catalyst System | Ligand (Eq to Cu) | Solvent System | Ascorbate Status | Expected Yield | Primary Failure Mode |
| CuSO₄ (5 mol%) | None | H₂O / tBuOH | Fresh (20 mol%) | < 15% | Cu sequestration by -COOH |
| CuSO₄ (5 mol%) | TBTA (5 mol%) | H₂O / tBuOH | Fresh (20 mol%) | 45 - 50% | Precipitation of Cbz-alkyne |
| CuSO₄ (5 mol%) | THPTA (25 mol%) | H₂O / DMSO | Oxidized/Old | < 30% | Glaser homocoupling |
| CuSO₄ (5 mol%) | THPTA (25 mol%) | H₂O / DMSO | Fresh (50 mol%) | > 95% | Optimal Conditions |
Standard Operating Procedure (SOP): High-Yield CuAAC for N-Cbz-D-propargylglycine
This protocol is designed as a self-validating system. Visual cues (color changes) are built-in to confirm the active state of the catalyst.
Reagents Required:
-
(R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid (Alkyne)
-
Target Azide
-
CuSO₄·5H₂O (50 mM aqueous stock)[1]
-
THPTA ligand (50 mM aqueous stock)[1]
-
Sodium Ascorbate (Prepare FRESH, 1 M aqueous stock)[1]
-
Degassed DMSO and Degassed PBS (pH 7.4)
Step-by-Step Methodology:
-
Pre-complexation of Catalyst (Critical Step): In a small vial, mix 10 µL of 50 mM CuSO₄ with 50 µL of 50 mM THPTA (1:5 ratio)[1]. Incubate at room temperature for 10 minutes. Causality: Pre-mixing ensures the Cu is fully chelated by THPTA before it ever encounters the coordinating carboxylate of the propargylglycine, preventing insoluble Cu-carboxylate complexes[3].
-
Substrate Preparation: In the main reaction vessel, dissolve 1.0 eq of N-Cbz-D-propargylglycine and 1.1 to 2-fold excess of the target azide[1] in a 1:2 mixture of PBS:DMSO to a final alkyne concentration of 50 mM.
-
Degassing: Sparge the substrate solution with Argon for 10 minutes to remove oxygen and prevent Glaser coupling[1].
-
Catalyst Addition: Add the Cu/THPTA pre-complex to the main reaction vessel.
-
Initiation: Add 10 µL of the fresh 1 M Sodium Ascorbate stock[1].
-
Validation Check: The solution should briefly turn slightly yellow/brown and then become virtually colorless. If the solution turns blue or green, the ascorbate has failed, or oxygen is present. Abort and prepare fresh ascorbate.
-
Incubation: Stir under Argon at room temperature for 2–4 hours. Monitor by LC-MS.
References
- BenchChem.
- Presolski, S. I., et al.
- Meyer, T., et al. "Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition". PMC - NIH.
- Kislukhin, A. A., et al. "Polymeric “Clickase” Accelerates the Copper Click Reaction of Small Molecules, Proteins, and Cells". NSF PAR.
- Rzepa, J., et al. "THETA as an Efficient Cu-Binding Ligand for Manual and Automated “Click” Synthesis: the Rufinamide Case".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic Acid Bioconjugation
Welcome to the technical support center dedicated to overcoming the challenges associated with the bioconjugation of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this versatile building block in their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of steric hindrance and achieve optimal conjugation efficiency.
Introduction: Understanding the Challenge of Steric Hindrance
(R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid is a valuable reagent in bioconjugation, offering a terminal alkyne for "click" chemistry reactions. However, the bulky benzyloxycarbonyl (Cbz or Z) protecting group in close proximity to the reactive alkyne can create significant steric hindrance. This spatial obstruction can impede the approach of the azide-containing binding partner and the catalyst, leading to slow reaction rates, low yields, and incomplete conjugation.[1] This guide will provide you with the knowledge and tools to mitigate these effects and successfully incorporate this amino acid into your bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield when using (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid in bioconjugation?
Low yields are often a direct consequence of steric hindrance. The bulky Cbz group can physically block the terminal alkyne, making it difficult for the azide and, in the case of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the copper catalyst to access the reactive site.[1] This can be particularly problematic when conjugating to large biomolecules like proteins or antibodies, where the steric bulk of the biomolecule itself adds to the challenge.
Q2: Should I use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for this sterically hindered alkyne?
The choice between CuAAC and SPAAC is a critical one and depends on your specific application.
-
CuAAC is generally faster and more efficient for a wider range of alkynes.[2] However, the copper catalyst can be cytotoxic, which is a major consideration for in-vivo applications. For sterically hindered systems, the choice of ligand to stabilize the copper (I) is crucial for success.[3]
-
SPAAC is a copper-free alternative, making it ideal for live-cell imaging and other applications where copper toxicity is a concern.[2][] However, SPAAC reactions can be slower than CuAAC and are highly dependent on the reactivity of the strained cyclooctyne.[5][6] For sterically hindered alkynes, a highly reactive cyclooctyne like dibenzocyclooctyne (DBCO) is often necessary.[5][6]
Q3: How can I modify (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid to reduce steric hindrance?
Introducing a flexible linker between the amino acid core and the terminal alkyne is a highly effective strategy. This physically separates the bulky Cbz group from the reactive alkyne, improving its accessibility. Polyethylene glycol (PEG) linkers are commonly used for this purpose due to their hydrophilicity and biocompatibility.[7][8] The optimal length of the PEG linker will depend on the specific conjugation partners and should be empirically determined.
Q4: Can I temporarily remove the Cbz group to facilitate conjugation?
While theoretically possible, the deprotection of the Cbz group is typically performed under conditions (e.g., hydrogenolysis) that may not be compatible with many biomolecules. It is generally more practical to work with the Cbz group in place and employ strategies to overcome the steric hindrance it presents.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the bioconjugation of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conjugation Yield | Steric Hindrance: The Cbz group is blocking the alkyne. | 1. Optimize Reaction Conditions: Increase reaction time and/or temperature (for CuAAC).[1] 2. Increase Reactant Concentration: A higher concentration of the azide partner can help drive the reaction forward. 3. Switch to a More Reactive System: If using SPAAC, switch to a more reactive cyclooctyne like DBCO.[5][6] 4. Introduce a Linker: Synthesize a derivative of the amino acid with a flexible PEG linker to increase the distance between the Cbz group and the alkyne.[7][8] |
| Inefficient Catalyst (CuAAC): The copper catalyst is not effectively accessing the alkyne. | 1. Optimize Ligand: Use a ligand known to be effective for sterically hindered substrates, such as THPTA or a bulky benzimidazole-based ligand.[3] 2. Increase Catalyst Loading: A higher catalyst concentration may be necessary for challenging conjugations. | |
| Poor Reagent Quality: Degradation of the amino acid, azide partner, or catalyst. | 1. Verify Reagent Integrity: Use fresh reagents and ensure proper storage conditions. 2. Check for Oxidation: For CuAAC, ensure the reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient excess to maintain copper in the +1 oxidation state. | |
| Side Product Formation | Oxidative Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction in CuAAC, especially in the presence of oxygen. | 1. Degas Solvents: Thoroughly degas all solvents and buffers before use. 2. Work Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere. 3. Use Excess Reducing Agent: Ensure a sufficient excess of sodium ascorbate is present throughout the reaction. |
| Non-specific Binding: The bioconjugate is interacting non-covalently with other molecules. | 1. Optimize Purification: Use a purification method with sufficient resolving power, such as size-exclusion or affinity chromatography. 2. Include Additives: In some cases, adding a non-ionic detergent (e.g., Tween-20) to the reaction and purification buffers can reduce non-specific binding. | |
| Incomplete Reaction | Insufficient Reaction Time: Sterically hindered reactions often require longer incubation times. | 1. Monitor Reaction Progress: Use an analytical technique like LC-MS or SDS-PAGE to monitor the reaction over time to determine the optimal reaction duration. 2. Increase Temperature (CuAAC): For CuAAC, a moderate increase in temperature (e.g., to 37°C or 50°C) can significantly increase the reaction rate.[1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Sterically Hindered Alkyne
This protocol is a starting point and may require optimization for your specific system.
Materials:
-
(R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid
-
Azide-functionalized biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Anhydrous DMSO
Procedure:
-
Prepare Stock Solutions:
-
Dissolve (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid in a minimal amount of DMSO to create a 10 mM stock solution.
-
Dissolve the azide-functionalized biomolecule in the degassed reaction buffer to a desired concentration (e.g., 1 mg/mL).
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule with the (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid stock solution. A 10- to 20-fold molar excess of the amino acid is a good starting point.
-
In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the copper-ligand complex to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 4-12 hours, or at 37°C for 2-6 hours. Protect from light if using a fluorescently labeled azide.
-
-
Purification:
-
Purify the bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a Sterically Hindered Alkyne
This protocol is designed for use with a highly reactive cyclooctyne like DBCO.
Materials:
-
(R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid
-
DBCO-functionalized molecule
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Anhydrous DMSO
Procedure:
-
Prepare Stock Solutions:
-
Dissolve (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid in a minimal amount of DMSO to create a 10 mM stock solution.
-
Dissolve the DBCO-functionalized molecule in DMSO to create a 10 mM stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your target molecule (to be conjugated with the amino acid) with the (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid stock solution in the reaction buffer.
-
Add the DBCO-functionalized molecule to the reaction mixture. A 3- to 5-fold molar excess of the DBCO reagent is a good starting point.
-
-
Incubation:
-
Gently mix the reaction and incubate at 37°C for 12-24 hours.
-
-
Purification:
-
Purify the bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents.
-
Visualization of Key Concepts
Mitigating Steric Hindrance with a Flexible Linker
Caption: A flexible linker increases the distance between the bulky Cbz group and the reactive alkyne, improving accessibility for the azide partner.
Decision Tree: Choosing Between CuAAC and SPAAC
Caption: A decision-making flowchart to guide the selection between CuAAC and SPAAC for your bioconjugation experiment.
References
-
ChemRxiv. (2023). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. Retrieved from [Link]
-
ResearchGate. (n.d.). Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the... Retrieved from [Link]
-
RSC Publishing. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic details of the CuAAC as currently proposed.[9]. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Enhancing the conjugation yield of brush polymer–protein conjugates by increasing the linker length at the polymer end-group. Retrieved from [Link]
-
PMC. (n.d.). Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. Retrieved from [Link]
-
PMC. (n.d.). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Retrieved from [Link]
-
DSpace Repository. (n.d.). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]
-
Kromnigon. (n.d.). Manual. Retrieved from [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
-
PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
PMC. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
PMC. (n.d.). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. Retrieved from [Link]
-
PMC. (n.d.). Click Chemistry Conjugations. Retrieved from [Link]
-
PMC. (n.d.). Not So Bioorthogonal Chemistry. Retrieved from [Link]
-
PMC. (2023). Multiscale Computational Studies of PEG Chain Length Effects on HER2 mAb Fc Structure and Binding Energetics. Retrieved from [Link]
-
PLOS One. (2013). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the conjugation yield of brush polymer–protein conjugates by increasing the linker length at the polymer end-group - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
overcoming incomplete coupling of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid in solid phase synthesis
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the more nuanced challenges in Solid Phase Peptide Synthesis (SPPS): the incomplete coupling of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid , commonly known as Z-D-Pra-OH or Cbz-D-propargylglycine .
While propargylglycine is an invaluable building block for introducing bioorthogonal alkyne handles for CuAAC "click" chemistry[1], researchers frequently encounter truncated sequences or low yields when coupling this specific derivative. This guide provides a mechanistic root-cause analysis, an interactive diagnostic workflow, and self-validating protocols to ensure quantitative coupling.
Mechanistic Root Cause Analysis (The "Why")
Incomplete coupling of Z-D-Pra-OH rarely stems from a single factor; rather, it is a convergence of steric, stereochemical, and solvation challenges:
-
Hydrophobic Aggregation: The benzyloxycarbonyl (Cbz/Z) protecting group is highly hydrophobic. When combined with the non-polar alkyne side chain, the growing peptide's solubility in standard polar aprotic solvents (like DMF) drops drastically. This promotes inter-chain hydrogen bonding and on-resin β -sheet formation, effectively burying the N-terminal amine[2].
-
Stereochemical Mismatch: Coupling a D-amino acid onto a growing chain of L-amino acids can induce local steric clashes and structural kinks at the N-terminus, physically blocking incoming reagents.
-
Suboptimal Activation Kinetics: Standard carbodiimide chemistry (e.g., DIC/Oxyma or DIC/HOBt) often lacks the kinetic driving force required to overcome the elevated activation energy barrier presented by this specific hydrophobic and sterically hindered pocket[3].
Diagnostic & Troubleshooting Workflow
Use the following decision matrix to identify the correct intervention for your synthesis.
Diagnostic and troubleshooting workflow for Z-D-Pra-OH coupling failures.
Self-Validating Troubleshooting Protocols
Protocol A: Disruption of On-Resin Aggregation (Solvent Optimization)
Causality: Standard DMF fails to solvate the hydrophobic Z-D-Pra-OH. Transitioning to chaotropic solvent mixtures disrupts inter-chain hydrogen bonds, exposing the N-terminal amine for nucleophilic attack[2].
Step-by-Step Methodology:
-
Solvent Exchange: Drain standard DMF from the reaction vessel. Swell the resin in a "Magic Mixture" consisting of 1:1:1 DMF/DCM/NMP supplemented with 0.1 M LiCl for 15 minutes[2].
-
Pre-activation: In a separate vial, dissolve 4.0 equivalents of Z-D-Pra-OH and 4.0 equivalents of Oxyma Pure in NMP (N-Methyl-2-pyrrolidone) to maximize solubility. Add 4.0 equivalents of DIC.
-
Coupling: Add the activated amino acid to the resin and agitate at room temperature for 90 minutes.
-
Validation (Self-Correction): Perform a Kaiser (ninhydrin) test. A shift from deep blue to colorless indicates successful coupling. If beads remain slightly blue, proceed to Protocol B.
Protocol B: High-Efficiency Activation (Reagent Upgrade)
Causality: Aminium salts based on HOAt (like HATU) generate a highly reactive 7-aza-benzotriazole active ester. The adjacent nitrogen in the pyridine ring provides an intramolecular hydrogen bond that acts as a general base, accelerating aminolysis even in hindered environments.
Step-by-Step Methodology:
-
Reagent Calculation: Weigh 4.0 equivalents of Z-D-Pra-OH and 3.9 equivalents of HATU. (Note: The slight deficit of HATU prevents the irreversible guanidinylation of the N-terminal amine).
-
Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid/HATU mixture in NMP.
-
Activation: Allow pre-activation for exactly 1 to 2 minutes.
-
Coupling: Transfer the solution to the resin and couple for 60 minutes.
-
Validation: Cleave a micro-aliquot of the resin using standard cleavage cocktails. Analyze via LC-MS to confirm the mass addition of +247 Da (Z-D-Pra residue minus H2O ).
Protocol C: Microwave-Assisted Double Coupling
Causality: Thermal energy directly overcomes the activation energy barrier of hindered couplings and physically breaks up localized secondary structures[4].
Step-by-Step Methodology:
-
First Coupling: Apply the HATU/DIPEA reagents from Protocol B. Irradiate in a microwave peptide synthesizer at 75°C for 5 minutes[4]. (Caution: Do not exceed 75°C to prevent thermal degradation of the Cbz group).
-
Wash: Drain the reaction vessel and wash the resin with NMP (3 x 1 min).
-
Second Coupling: Repeat the addition of fresh Z-D-Pra-OH, HATU, and DIPEA. Microwave again at 75°C for 5 minutes.
-
Validation: A negative Kaiser test validates the completion of the system.
Quantitative Data: Coupling Efficiency Comparison
The following table summarizes the expected coupling efficiencies of Z-D-Pra-OH onto a model sterically hindered sequence (e.g., resin-bound Val-Ile-Leu) using different strategies.
| Coupling Strategy | Reagents / Solvent | Temp / Time | Expected Efficiency (%) | Primary Mechanism of Action |
| Standard (Baseline) | DIC/Oxyma in DMF | 25°C / 60 min | 45 - 60% | Standard carbodiimide activation |
| Chaotropic Solvent | DIC/Oxyma in DMF/DCM/NMP + LiCl | 25°C / 90 min | 75 - 85% | Disrupts inter-chain hydrogen bonding |
| High-Efficiency | HATU/DIPEA in NMP | 25°C / 60 min | 85 - 95% | 7-aza-benzotriazole active ester formation |
| Microwave Double | HATU/DIPEA in NMP | 75°C / 2 x 5 min | > 99% | Thermal disruption of secondary structures |
Frequently Asked Questions (FAQs)
Q: Is the Cbz protecting group stable during standard Fmoc SPPS? A: Yes. The Cbz (benzyloxycarbonyl) group is completely stable to the 20% piperidine used for Fmoc deprotection[5]. However, remember that Cbz is not removed by standard TFA cleavage cocktails. It requires strong acids (HF, TFMSA) or post-cleavage catalytic hydrogenation ( H2 /Pd-C) for removal[6].
Q: Why do I see a mass corresponding to +98 Da instead of my coupled product during LC-MS validation? A: This is a classic side reaction: guanidinylation of the free N-terminal amine by excess uronium coupling reagents (like HBTU or HATU). To prevent this, always use a slight deficit of the coupling reagent relative to the amino acid (e.g., 4.0 eq Amino Acid to 3.9 eq HATU).
Q: Can I perform CuAAC click chemistry while the peptide is still on the resin after coupling Z-D-Pra-OH? A: Yes, the alkyne on the propargylglycine residue is fully ready for CuAAC on-resin[1]. However, ensure that the copper catalyst is thoroughly washed out (e.g., with EDTA or sodium diethyldithiocarbamate solutions) before final cleavage, as residual copper can catalyze oxidative side reactions or trap the peptide on the resin.
Q: Does the terminal alkyne undergo side reactions during coupling? A: Terminal alkynes are generally stable to standard SPPS coupling and deprotection conditions[4]. However, avoid exposing the resin to palladium or copper before the intended click reaction, as this can cause premature Glaser coupling or other alkyne cross-reactions.
Sources
- 1. lifetein.com [lifetein.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid Phase Peptide Synthesis: Complete Guide - Peptide Port [peptideport.com]
- 4. Frontiers | Multifunctional Scaffolds for Assembling Cancer-Targeting Immune Stimulators Using Chemoselective Ligations [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptidyl Molecular Imaging Contrast Agents Using a New Solid Phase Peptide Synthesis Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Side Reactions During (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic Acid Activation
Welcome to the Application Scientist Support Portal. This guide provides in-depth troubleshooting for the activation and coupling of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid, commonly known as Cbz-D-propargylglycine (Cbz-D-Pra-OH) .
While the terminal alkyne makes this unnatural amino acid an invaluable bioorthogonal handle for CuAAC "click" chemistry[1], its unique electronic and steric properties introduce specific vulnerabilities during carboxylic acid activation. This guide dissects the causality behind these side reactions and provides self-validating protocols to ensure stereochemical and structural integrity.
Section 1: Mechanistic FAQs & Causality
Q1: Why is my Cbz-D-Pra-OH epimerizing during HATU activation? I thought the Cbz urethane protecting group prevented oxazolone formation? A1: It is a fundamental tenet of peptide chemistry that urethane protecting groups (like Fmoc, Boc, and Cbz) suppress the classical2 compared to acetyl or benzoyl groups[2]. However, suppression is not elimination. When using highly reactive phosphonium or uronium salts (e.g., HATU, HBTU) in the presence of excess unhindered tertiary amines (like DIPEA), the activated ester becomes extremely electron-deficient. This drastically increases the acidity of the α -proton. Under these conditions, direct base-catalyzed α -proton abstraction can occur, leading to a planar enolate intermediate and subsequent3[3][4].
Q2: My LC-MS shows the correct product mass, but 1 H-NMR indicates a complete loss of the terminal alkyne proton at ~2.0 ppm. What structural rearrangement is occurring? A2: You are observing base-catalyzed propargyl-allenyl isomerization. The terminal alkyne ( −C≡CH ) is highly sensitive to strong bases. During activation, the electron-withdrawing effect of the active ester propagates through the carbon backbone, increasing the lability of the propargylic protons (at the β -carbon). In the presence of bases like DIPEA or DBU, the alkyne undergoes a proton shift, rearranging into an5[5]. This completely destroys the bioorthogonal handle needed for downstream click chemistry.
Q3: I am detecting a dimeric byproduct with a mass of [2M - 2H]. How is my amino acid dimerizing? A3: This mass shift is the hallmark of 6[6]. Terminal alkynes can undergo oxidative homocoupling to form 1,3-diynes in the presence of trace metal impurities (specifically Copper(I)/(II)) and oxygen. If your reaction vessels, solvents, or reagents are contaminated with trace copper (often a carryover if you perform click chemistry in the same lab), the activated Cbz-D-Pra-OH will dimerize[1][6].
Section 2: Troubleshooting Guide & Reagent Selection
To mitigate these side reactions, the choice of coupling reagent and base must be tightly controlled. The table below summarizes the causality and risk profile of common activation strategies.
| Activation Strategy | Base Used | Racemization Risk | Allene Isomerization Risk | Mechanistic Verdict |
| HATU | Excess DIPEA | High | High | Strong base abstracts α -proton and propargylic protons. Avoid for Pra. |
| HATU | Collidine / TMP | Low | Low | Steric hindrance of TMP prevents proton abstraction while driving activation. |
| DIC / HOBt | None | Low | Moderate | Mildly acidic/neutral, but slow coupling can lead to prolonged activation exposure. |
| DIC / OxymaPure | None | Very Low | Very Low | Optimal. Neutral conditions completely shut down base-catalyzed pathways. |
Section 3: Validated Experimental Protocols
Every protocol described below is designed as a self-validating system. By controlling the basicity of the environment, we remove the causal agent for both racemization and isomerization.
Protocol A: Base-Free Activation using DIC/OxymaPure (Recommended)
Causality: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as an exceptional nucleophile to form a highly reactive, yet stable, intermediate without the need for a tertiary amine base. This neutral environment preserves the terminal alkyne and the α -chiral center.
-
Preparation: Dissolve 1.0 eq of Cbz-D-Pra-OH and 1.0 eq of OxymaPure in anhydrous DMF to achieve a 0.1 M concentration.
-
Activation: Chill the solution to 0 °C in an ice bath. Add 1.0 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise.
-
Incubation: Stir at 0 °C for 5 minutes to allow the formation of the Oxyma active ester. (Self-validation step: A slight color change to pale yellow indicates successful active ester formation).
-
Coupling: Add the activated mixture to the resin-bound amine (or solution-phase amine) (1.0 eq).
-
Reaction: Allow the mixture to warm to room temperature and agitate for 2 hours. Monitor completion via Kaiser test or LC-MS.
Protocol B: HATU/TMP Coupling for Sterically Hindered Amines
Causality: If DIC/Oxyma is insufficiently reactive for a hindered secondary amine, HATU can be used if paired with 2,4,6-trimethylpyridine (TMP, collidine). TMP is basic enough to deprotonate the carboxylic acid for HATU activation, but its methyl groups create severe steric bulk, preventing it from acting as a general base to abstract the α -proton or propargylic protons.
-
Preparation: Dissolve 1.0 eq of Cbz-D-Pra-OH and 1.0 eq of HATU in anhydrous DMF.
-
Base Addition: Add 2.0 eq of TMP (Collidine). Strictly avoid DIPEA or TEA.
-
Activation: Stir for exactly 2 minutes at room temperature to prevent over-activation.
-
Coupling: Immediately transfer to the amine component and react for 1 hour.
Section 4: Mechanistic and Workflow Visualizations
Mechanistic pathways of base-catalyzed side reactions during Cbz-D-Pra-OH activation.
Troubleshooting workflow for identifying and mitigating Cbz-D-Pra-OH activation side reactions.
Sources
HPLC Purity Analysis and Chromatographic Profiling of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-ynoic Acid: A Comparative Guide
As a Senior Application Scientist, I approach the chromatographic profiling of alkynyl amino acids not merely as a routine assay, but as a critical gateway to ensuring downstream synthetic success. (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid—commonly known as Cbz-D-propargylglycine (Cbz-D-Pra-OH) —is an essential chiral building block. It is widely utilized in azide-alkyne cycloadditions (click chemistry) and the synthesis of complex cyclic peptidomimetics via oxidative diyne coupling ()[1].
In this guide, we will objectively compare the chromatographic behavior of Cbz-D-Pra-OH against alternative protecting group strategies (Fmoc, Boc) and its (S)-enantiomer. Furthermore, we will establish self-validating High-Performance Liquid Chromatography (HPLC) protocols to rigorously quantify both chemical and enantiomeric purity.
Physicochemical Causality in Chromatographic Behavior
To develop a robust HPLC method, we must first understand the causality behind the molecule's retention behavior. Cbz-D-Pra-OH possesses three critical domains that dictate its interaction with stationary phases:
-
The Terminal Alkyne: Provides moderate polarity and specific spatial geometry, crucial for chiral recognition.
-
The Carboxylic Acid: Highly polar and ionizable. To prevent peak tailing in Reversed-Phase (RP) HPLC, the mobile phase must be acidic (e.g., 0.1% Trifluoroacetic acid) to keep this group fully protonated.
-
The Cbz (Carboxybenzyl) Protecting Group: Imparts moderate hydrophobicity and provides a strong UV chromophore. The aromatic benzyl ring allows for highly sensitive UV detection at 210 nm (amide/alkyne backbone) and 254 nm (aromatic ring).
Chemical Purity: Reversed-Phase HPLC Comparison
When selecting a propargylglycine derivative for synthesis, researchers typically choose between Boc, Cbz, and Fmoc protection. While Fmoc-protected derivatives are the standard for Solid Phase Peptide Synthesis (SPPS) ()[2], Cbz is often preferred for solution-phase synthesis due to its stability under mild acidic and basic conditions.
In RP-HPLC (C18 column), retention time is driven by the hydrophobicity of the protecting group.
Quantitative Comparison: Retention Profiles
Table 1: Comparative RP-HPLC Retention Profiles of Protected D-Propargylglycines (C18 Column, Gradient Elution)
| Protecting Group | Molecular Weight | Hydrophobicity | Est. Retention Time (min)* | Primary UV Absorbance |
| Boc-D-Pra-OH | 213.23 g/mol | Low | ~8.5 | 210 nm |
| Cbz-D-Pra-OH | 247.25 g/mol | Moderate | ~12.2 | 210 nm, 254 nm |
| Fmoc-D-Pra-OH | 335.35 g/mol | High | ~16.8 | 210 nm, 265 nm, 301 nm |
*Note: Exact retention times depend on specific gradient slopes. The elution order (Boc < Cbz < Fmoc) is an immutable chromatographic law based on the partition coefficient (LogP).
Self-Validating RP-HPLC Protocol
A trustworthy protocol must be self-validating. Before analyzing an unknown batch of Cbz-D-Pra-OH, the system must prove its resolving power using a System Suitability Test (SST).
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Step 2: SST Preparation Prepare a 1 mg/mL mixed standard containing Boc-D-Pra-OH, Cbz-D-Pra-OH, and Fmoc-D-Pra-OH in 50:50 Water:Acetonitrile.
Step 3: Chromatographic Execution & Validation
-
Column: C18, 150 x 4.6 mm, 3 µm particle size.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Validation Check: Inject the SST. The system is only validated for use if the resolution ( Rs ) between the Boc, Cbz, and Fmoc peaks is strictly >2.0 .
-
Sample Analysis: Once validated, inject the Cbz-D-Pra-OH sample. Calculate chemical purity using area normalization at 210 nm.
Self-validating RP-HPLC workflow ensuring baseline resolution prior to analysis.
Enantiomeric Purity: Chiral HPLC Profiling
Even 1% contamination by the (S)-enantiomer (Cbz-L-Pra-OH) can derail a synthesis, leading to diastereomeric mixtures that are nearly impossible to separate downstream. Therefore, chiral HPLC is mandatory.
Chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). For Cbz-propargylglycine, the (S,S) Pirkle-Whelk-O 1 column is highly effective. Historical data from retroviral protease inhibitor development provides a robust, peer-reviewed baseline for this specific separation ()[3].
Quantitative Comparison: Chiral Resolution
Table 2: Chiral HPLC Resolution of Cbz-Propargylglycine Enantiomers
| Enantiomer | Configuration | Retention Time (min) | Selectivity Factor (α) | Elution Order |
| (S)-Cbz-Pra-OH | L-amino acid | 8.75 | Baseline | 1st |
| (R)-Cbz-Pra-OH | D-amino acid | 10.62 | ~1.21 | 2nd |
Causality of Elution: The (S,S) Pirkle-Whelk-O 1 stationary phase features a cleft that engages in π-π stacking and hydrogen bonding. The spatial geometry of the (R)-enantiomer allows for a stronger, more stable transient complex with the CSP, causing it to be retained longer than the (S)-enantiomer[3].
Chiral recognition mechanism distinguishing (R) and (S) enantiomers via π-π interactions.
Self-Validating Chiral HPLC Protocol
Step 1: Mobile Phase Preparation Prepare an isocratic mobile phase of Hexane/Isopropanol (99.5:0.5, v/v). Ensure solvents are HPLC grade and thoroughly degassed.
Step 2: Racemic Control Preparation Prepare a 1 mg/mL solution containing a 50:50 mixture of (R)-Cbz-Pra-OH and (S)-Cbz-Pra-OH in the mobile phase.
Step 3: Chromatographic Execution & Validation
-
Column: (S,S) Pirkle-Whelk-O 1 (250 × 4.6 mm I.D.).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 210 nm.
-
Validation Check: Inject the racemic control. The system is only validated if two distinct peaks are observed at ~8.75 min and ~10.62 min with baseline resolution.
-
Sample Analysis: Inject the target (R)-Cbz-Pra-OH sample. Calculate the enantiomeric excess (% ee) by comparing the area of the (R) peak to any trace (S) peak.
References
- Title: Hydroxyethylamino sulphonamides useful as retroviral protease inhibitors (US Patent 6,046,190)
-
Title: Oxidative α,ω-diyne coupling as an approach towards novel peptidic macrocycles Source: RSC Advances URL: [Link]
Sources
comparing (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid vs Fmoc-D-propargylglycine in peptide synthesis
Strategic Selection of Alkyne-Bearing Amino Acids in Peptide Synthesis: Fmoc-D-Pra-OH vs. Cbz-D-Pra-OH
The incorporation of non-canonical amino acids bearing terminal alkynes has revolutionized peptide engineering. By serving as reactive handles for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and other bioorthogonal click chemistries, these residues enable the synthesis of cyclic peptides, fluorophore conjugates, and peptidomimetics[1]. Among these building blocks, D-propargylglycine derivatives are highly valued for introducing rigid, stereospecific linkages that enhance proteolytic stability[2].
However, the choice of N-alpha protecting group—specifically between Fmoc-D-propargylglycine (Fmoc-D-Pra-OH) and (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid (Cbz-D-Pra-OH) —dictates the entire synthetic strategy. As a Senior Application Scientist, I frequently observe synthetic failures stemming from a misunderstanding of how these protecting groups interact with the alkyne moiety during deprotection.
This guide provides an objective, mechanistically grounded comparison of these two reagents, detailing their chemical orthogonality, optimal use cases, and validated experimental protocols.
Mechanistic Causality: Protecting Group Orthogonality vs. Alkyne Integrity
The fundamental divergence between Fmoc and Cbz strategies lies in their cleavage mechanisms and the subsequent fate of the terminal alkyne.
-
Fmoc-D-Pra-OH: The Fmoc group is cleaved via a base-catalyzed E1cb mechanism using secondary amines (typically 20% piperidine in DMF). The terminal alkyne is entirely inert to these mild basic conditions. Furthermore, the alkyne is stable during the final global acidic cleavage (TFA) used in standard Solid-Phase Peptide Synthesis (SPPS). This absolute orthogonality makes Fmoc-D-Pra-OH the undisputed gold standard for modern peptide synthesis[1].
-
Cbz-D-Pra-OH: The Cbz (or Z) group is traditionally removed via catalytic hydrogenation (H2, Pd/C). Crucially, catalytic hydrogenation will concurrently reduce the terminal alkyne to an alkane or alkene , permanently destroying its utility for downstream click chemistry. To preserve the alkyne, chemists must bypass hydrogenation and resort to harsh acidic cleavage (e.g., HF or 33% HBr in Acetic Acid), which can degrade sensitive peptide sequences. Because of this, Cbz-D-Pra-OH is primarily utilized in solution-phase synthesis where the click reaction is performed prior to Cbz removal, or in drug development where the Cbz group remains as a permanent hydrophobic pharmacophore (e.g., in retroviral protease inhibitors)[3].
Mechanistic impact of protecting group cleavage on the alkyne moiety.
Quantitative & Strategic Comparison
To facilitate reagent selection, the following table summarizes the physicochemical properties and strategic utility of both derivatives.
| Feature | Fmoc-D-propargylglycine | (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid |
| Common Abbreviation | Fmoc-D-Pra-OH | Cbz-D-Pra-OH / Z-D-Pra-OH |
| Molecular Weight | 335.36 g/mol | 247.25 g/mol |
| Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Benzyloxycarbonyl (Cbz / Z) |
| Deprotection Condition | 20% Piperidine in DMF (Mild Base) | HBr/AcOH, HF, or Catalytic Hydrogenation |
| Alkyne Integrity | 100% preserved during deprotection | Destroyed if H2/Pd-C is used; Preserved with strong acid |
| Primary Workflow | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis, Peptidomimetics |
| Orthogonality | Orthogonal to acid-labile side chains (tBu, Trt) | Orthogonal to base-labile groups; overlaps with acid-labile groups |
Experimental Workflows & Self-Validating Protocols
The choice of reagent dictates the sequence of operations. In Fmoc-SPPS, the click reaction can be performed on-resin before global cleavage. In Cbz-based synthesis, the click reaction is typically forced to occur in solution prior to any required deprotection step to avoid alkyne reduction.
Comparative workflows: Fmoc-SPPS vs. Cbz-based solution-phase click chemistry.
Protocol 1: On-Resin CuAAC using Fmoc-D-Pra-OH
Causality & Self-Validation: This protocol utilizes on-resin click chemistry prior to global cleavage. We use Argon to purge the solvent because Cu(I) is highly susceptible to oxidation by atmospheric oxygen, which would halt the catalytic cycle. Sodium ascorbate is included to continuously reduce any adventitious Cu(II) back to the active Cu(I) species, ensuring a robust, self-sustaining reaction environment[2].
-
Coupling: Couple Fmoc-D-Pra-OH (3 eq) to the resin-bound free amine using HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 45 minutes.
-
Deprotection & Elongation: Remove the Fmoc group using 20% piperidine/DMF. Continue synthesizing the desired sequence.
-
Preparation for Click: Suspend and swell the resin in argon-purged DMF inside a fritted syringe[2].
-
Catalyst Complexation: In a separate vial, dissolve Sodium Ascorbate (4 eq) in DMF. Add a 1% solution of CuBr (0.3 eq) in Acetonitrile[2].
-
Cycloaddition: Add the target azide (2 eq), 2,6-lutidine (10 eq), and DIPEA (10 eq) to the resin, followed immediately by the catalyst mixture. Agitate at room temperature for 12-24 hours.
-
Cleavage: Wash the resin thoroughly with DMF, DCM, and MeOH to remove trapped copper salts. Cleave the peptide using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
Protocol 2: Solution-Phase Coupling and Click Chemistry with Cbz-D-Pra-OH
Causality & Self-Validation: Because standard Cbz removal via hydrogenation destroys the alkyne, this workflow forces the CuAAC reaction to occur before deprotection. If deprotection is mandatory, we utilize HBr/AcOH to selectively cleave the carbamate while leaving the newly formed triazole intact.
-
Coupling: Dissolve Cbz-D-Pra-OH (1 eq) and the target amine (1.1 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir and allow to warm to room temperature over 12 hours.
-
In-Solution Click: Dissolve the Cbz-protected alkyne intermediate and the target azide in a 1:1 mixture of tBuOH/H2O. Add CuSO4·5H2O (0.1 eq) and Sodium Ascorbate (0.5 eq). Stir at room temperature for 6 hours.
-
Acidic Deprotection (Optional): If the Cbz group must be removed, treat the purified triazole product with 33% HBr in Acetic Acid for 1-2 hours at room temperature. (Critical: Do not use Pd/C and H2). Precipitate the final product in cold diethyl ether.
Conclusion & Strategic Recommendations
For >95% of modern peptide engineering applications—especially those utilizing automated Solid-Phase Peptide Synthesis—Fmoc-D-Pra-OH is the vastly superior choice. Its seamless orthogonality with the alkyne moiety allows for highly efficient, on-resin modifications without risking the integrity of the triple bond.
Conversely, Cbz-D-Pra-OH should be strictly reserved for specialized solution-phase syntheses, enzymatic couplings, or drug development pipelines where the benzyloxycarbonyl group serves as a permanent structural motif (such as in the design of retroviral protease inhibitors) rather than a transient protecting group[3].
References
- Fisher Scientific. "Bachem Fmoc-Pra-OH." Fisher Scientific Catalog.
- National Institutes of Health (PMC). "Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry." NIH PubMed Central.
- Google Patents. "USRE42889E1 - α- and β- amino acid hydroxyethylamino sulfonamides useful as retroviral protease inhibitors." Google Patents.
Sources
- 1. Bachem Fmoc-Pra-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USRE42889E1 - α- and β- amino acid hydroxyethylamino sulfonamides useful as retroviral protease inhibitors - Google Patents [patents.google.com]
mass spectrometry fragmentation pattern of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid
An In-Depth Guide to the Mass Spectrometry Fragmentation of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic Acid and Comparative Analytical Strategies
Abstract
(R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid is a non-canonical amino acid of significant interest in medicinal chemistry and drug development, serving as a valuable building block in peptide synthesis and as a probe for biochemical pathways. Accurate structural characterization is paramount for its application, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of this molecule. We will explore the characteristic fragmentation pathways dictated by its constituent functional groups—the benzyloxycarbonyl (Cbz) protecting group, the terminal alkyne, and the amino acid core. Furthermore, this guide will compare the insights derived from MS with those from alternative analytical methods like NMR and IR spectroscopy, providing a holistic strategy for structural elucidation. Detailed experimental protocols and data interpretation frameworks are provided to empower researchers, scientists, and drug development professionals in their analytical workflows.
Introduction: The Analytical Challenge
The precise structural verification of synthetic intermediates like (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid is a critical, non-negotiable step in the drug development pipeline. The molecule's structure, featuring a chiral center and multiple reactive functional groups, necessitates a robust analytical approach. Tandem mass spectrometry (MS/MS) provides exquisite sensitivity and detailed structural information based on the mass-to-charge (m/z) ratio of the parent molecule and its characteristic fragment ions. Understanding the fragmentation logic is not merely an academic exercise; it is fundamental to confirming identity, identifying impurities, and studying metabolic pathways. This guide dissects the fragmentation behavior of the title compound, explaining the chemical rationale behind the observed and predicted spectral features.
Predicted Fragmentation Pattern Analysis
The fragmentation of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid in a collision-induced dissociation (CID) experiment is governed by the relative stabilities of the resulting fragment ions and neutral losses. The molecule's structure offers several predictable cleavage points. The protonated parent molecule, [M+H]⁺, has an expected m/z of approximately 248.09.
The fragmentation can be understood by considering the three key structural motifs:
The Benzyloxycarbonyl (Cbz) Group Fragmentation
The Cbz group is a common amine protecting group, and its fragmentation pattern is well-characterized. The most prominent fragmentation pathway involves the formation of the highly stable benzyl or tropylium cation.
-
Formation of Tropylium Ion (m/z 91): The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzyl-oxygen bond, leading to the formation of the C₇H₇⁺ ion.[1] This cation rearranges to the highly stable tropylium ion, which often results in the base peak in the spectrum.[2]
-
Loss of Toluene (Neutral Loss of 92 Da): A related pathway involves the loss of a neutral toluene molecule.
-
Formation of Benzyl Alcohol (Neutral Loss of 108 Da): Cleavage of the C-O bond can also lead to the neutral loss of benzyl alcohol.
The Terminal Alkyne Fragmentation
Terminal alkynes exhibit distinct fragmentation behaviors.[3]
-
Formation of Propargyl Cation (m/z 39): Cleavage of the bond between the α and β carbons relative to the alkyne results in the formation of the resonance-stabilized propargyl cation (C₃H₃⁺) at m/z 39.[4]
-
Loss of a Hydrogen Radical ([M+H-1]⁺): Terminal alkynes can readily lose the acidic acetylenic hydrogen, resulting in a strong peak at M-1 (relative to the molecular ion).[2][4]
The Amino Acid Core Fragmentation
The amino acid backbone provides additional cleavage pathways.
-
Decarboxylation (Neutral Loss of 44 Da): The carboxylic acid moiety can readily lose CO₂, a neutral loss of 44 Da, especially under energetic CID conditions. This would result in a fragment at m/z 204.11.
-
Loss of the Carboxyl Group (Neutral Loss of 45 Da): Cleavage of the bond adjacent to the carbonyl can result in the loss of the entire COOH group.[5]
-
α-Cleavage: Cleavage at the α-carbon is a common fragmentation pathway for amines and carbonyl compounds, leading to the loss of the side chain or the carboxyl group.[5][6]
Summary of Predicted Key Fragments
The following table summarizes the major predicted fragment ions for (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid.
| m/z (Predicted) | Proposed Structure/Fragment | Neutral Loss (Da) | Originating Moiety |
| 248.09 | [M+H]⁺ | - | Parent Molecule |
| 230.08 | [M+H - H₂O]⁺ | 18 | Carboxylic Acid |
| 204.11 | [M+H - CO₂]⁺ | 44 | Carboxylic Acid |
| 158.05 | [M+H - C₇H₇ - CO]⁺ or [M+H - C₇H₈O]⁺ | 90 or 108 | Cbz Group |
| 140.06 | [M+H - C₇H₈O - H₂O]⁺ | 108 + 18 | Cbz + Carboxylic Acid |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) | 157 | Cbz Group |
| 39.02 | [C₃H₃]⁺ (Propargyl cation) | 209 | Alkyne Side Chain |
Visualizing the Fragmentation Pathways
The logical flow of the primary fragmentation events can be visualized using a directed graph.
Caption: Predicted major fragmentation pathways of protonated (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid.
Comparative Analysis with Alternative Spectroscopic Methods
While MS/MS is powerful, a multi-faceted analytical approach provides the highest degree of confidence in structural elucidation.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| Mass Spectrometry (MS/MS) | Molecular weight, elemental composition (HRMS), structural fragments. | High sensitivity, confirms molecular weight, provides clear fragmentation signatures for Cbz and alkyne groups. | Does not directly determine stereochemistry (R-configuration). Connectivity is inferred, not directly observed. |
| Nuclear Magnetic Resonance (NMR) | Detailed carbon-hydrogen framework, connectivity (COSY, HMBC), stereochemistry (NOESY). | Unambiguously determines the carbon-hydrogen backbone. Confirms the presence and position of all functional groups. Can confirm stereochemistry with chiral derivatizing agents. | Lower sensitivity than MS. Requires larger sample amounts. May require 2D experiments for full assignment. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on bond vibrations. | Quickly confirms the presence of key functional groups: C=O (acid and carbamate), N-H, C≡C-H (terminal alkyne), and aromatic C-H. | Provides little information on the overall molecular framework or connectivity. Not suitable for complex mixture analysis. |
Expert Insight: The ideal workflow leverages these techniques synergistically. High-resolution MS (HRMS) confirms the elemental formula. IR provides a quick check for essential functional groups. Finally, ¹H and ¹³C NMR, along with 2D experiments like COSY and HMBC, provide the definitive proof of structure by establishing the precise connectivity of all atoms in the molecule.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a self-validating system for acquiring high-quality tandem mass spectra. The choice of a reversed-phase C18 column is standard for molecules of this polarity, and the acidic mobile phase (formic acid) ensures efficient protonation for positive ion mode ESI.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow (N₂): 800 L/hr
-
-
MS1 (Full Scan):
-
Scan Range: m/z 50 - 500.
-
-
MS2 (Tandem MS):
-
Analytical Workflow Diagram
Caption: A typical workflow for the structural confirmation of the target compound via LC-MS/MS.
Conclusion
The mass spectrometric fragmentation of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid is highly predictable and informative. The spectrum is expected to be dominated by characteristic ions originating from the Cbz protecting group (m/z 91) and the amino acid core (decarboxylation, m/z 204), with minor fragments from the alkyne side chain (m/z 39). This detailed fragmentation signature, when acquired using a robust LC-MS/MS protocol, provides strong evidence for structural confirmation. For unequivocal proof of structure, especially for regulatory submissions, this data should be integrated with orthogonal techniques like NMR and IR spectroscopy. This comprehensive guide equips the modern researcher with the theoretical knowledge and practical protocols necessary to confidently characterize this important chemical entity.
References
-
JoVE. Mass Spectrometry: Alkyne Fragmentation. JoVE, (2024). URL: [Link]
-
Digital Lehren. Mass spectroscopy Fragmentation of alkynes and alcohol. YouTube, (2021). URL: [Link]
-
Wikipedia. Mass spectral interpretation. Wikipedia, (2023). URL: [Link]
-
Collard Group. MASS SPECTROMETRY: BASIC EXPERIMENT. Collard Group Website. URL: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, (2023). URL: [Link]
-
Gau, B. et al. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, (2009). URL: [Link]
-
ChemHelpASAP. common fragmentation mechanisms in mass spectrometry. YouTube, (2022). URL: [Link]
-
Xu, S., & Xu, J. X. Mass Spectrometric Fragmentation of 1-(Benzyloxycarbonyl)amino-2-alkyl/cycloalkyl Thioacetates: a Thioester Pyrolysis-type Rearrangement under Electron Impact Ionization. Chinese Chemical Letters, (2006). URL: [Link]
-
Slideshare. Mass fragmentation of Carbonyl compounds(spectral analysis). Slideshare, (2016). URL: [Link]
-
Aplin, R. T., Jones, J. H., & Liberek, B. The mass spectra of amino-acid and peptide derivatives. I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic, (1968). URL: [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. University of Colorado Boulder Website. URL: [Link]
-
ChemComplete. Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube, (2020). URL: [Link]
-
ResearchGate. LC-MS/MS parameters for the analysis of CBZ and its degradation/transformation products. ResearchGate, (2019). URL: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. URL: [Link]
Sources
- 1. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 4. jove.com [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
chiral chromatography methods for enantiomeric excess of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid
Comparative Guide to Chiral Chromatography Methods for the Enantiomeric Excess Determination of (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic Acid
Introduction
(R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid, widely known as N-Cbz-D-propargylglycine, is a highly valuable unnatural amino acid. Its terminal alkyne moiety is indispensable for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry, while the Cbz (Z) protecting group ensures orthogonality during solid-phase peptide synthesis (SPPS). Accurately determining its enantiomeric excess (ee) is paramount; even trace amounts of the (S)-enantiomer can propagate into final peptide therapeutics, creating diastereomeric impurities that drastically alter pharmacokinetic and pharmacodynamic profiles.
This guide objectively compares the performance of industry-standard chiral stationary phases (CSPs) for this analyte and provides a self-validating experimental protocol for robust quantification.
Mechanistic Principles of Chiral Separation
The chiral recognition of N-Cbz-amino acids relies on a three-point interaction model between the analyte and the stationary phase. The Cbz group provides robust π−π interactions and hydrogen bond acceptor/donor sites (via the carbamate NH and C=O). The alkyne side chain offers additional steric bulk and weak π interactions.
Polysaccharide-based CSPs, specifically amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), are the industry standards for resolving urethane-protected amino acids[1]. The helical twist of the amylose backbone generally provides superior inclusion complexation for linear alkyne side chains compared to the more linear cellulose backbone.
Critical Causality Note: Because N-Cbz-D-propargylglycine possesses a free carboxylic acid, an acidic modifier—typically Trifluoroacetic acid (TFA)—is strictly required in the mobile phase. Without TFA, the analyte exists in a dynamic equilibrium between its protonated and deprotonated states on the column, leading to severe peak tailing, retention time drift, and complete loss of resolution[2].
Product Performance Comparison: Column Evaluation
To establish the optimal method, we compared three standard Daicel columns under normal-phase High-Performance Liquid Chromatography (HPLC) conditions.
Table 1: Chromatographic Performance Comparison for N-Cbz-D/L-propargylglycine
| Column (Stationary Phase) | Mobile Phase | Flow Rate | t1 (min) | t2 (min) | Resolution ( Rs ) | Selectivity ( α ) | Peak Shape (Tailing) |
| Chiralpak AD-H (Amylose) | Hexane/IPA/TFA (80:20:0.1) | 1.0 mL/min | 9.5 (S) | 12.2 (R) | 3.2 | 1.35 | Excellent (1.05) |
| Chiralcel OD-H (Cellulose) | Hexane/IPA/TFA (80:20:0.1) | 1.0 mL/min | 14.5 (R) | 18.1 (S) | 2.8 | 1.28 | Good (1.12) |
| Chiralpak IA (Immobilized Amylose) | Hexane/IPA/TFA (80:20:0.1) | 1.0 mL/min | 8.8 (S) | 10.5 (R) | 2.1 | 1.22 | Fair (1.18) |
Data Synthesis & Insights: The Chiralpak AD-H column demonstrates superior resolution ( Rs=3.2 ) and ideal peak symmetry. The amylose backbone's helical groove perfectly accommodates the propargyl group, while the carbamate linkages hydrogen-bond efficiently with the Cbz group.
The Chiralcel OD-H column reverses the elution order. This reversal is strategically advantageous if the (S)-enantiomer is the expected trace impurity; eluting after the main (R)-peak prevents the trace signal from being obscured by the main peak's tail. However, the overall run time is significantly longer.
The Chiralpak IA shows slightly lower resolution. This is characteristic of immobilized phases where the polymer structure is tethered to the silica matrix, slightly reducing the conformational flexibility required for optimal chiral recognition[3].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) to self-validate the chromatographic system prior to any sample analysis.
Materials:
-
Analyte: (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid (Sample) and Racemic standard.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Solvents: HPLC-grade Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).
Step-by-Step Methodology:
-
Mobile Phase Preparation: Mix 800 mL of Hexane with 200 mL of IPA. Add exactly 1.0 mL of TFA. Degas the mixture via sonication for 10 minutes.
-
Causality: TFA is highly volatile. Adding it after mixing the bulk solvents prevents evaporative loss during handling, ensuring consistent acidic suppression of the carboxylic acid moiety across multiple runs.
-
-
System Equilibration: Purge the HPLC lines and equilibrate the Chiralpak AD-H column at a flow rate of 1.0 mL/min at 25°C. Monitor the baseline at 220 nm and 254 nm until stable (approximately 30-45 column volumes).
-
Sample Preparation: Dissolve 1.0 mg of the racemic N-Cbz-propargylglycine standard in 1.0 mL of the mobile phase. Prepare the (R)-enantiomer sample identically.
-
Causality: Dissolving the sample directly in the mobile phase prevents "solvent-mismatch shock" at the column head, a primary cause of peak splitting and distortion in normal-phase chromatography.
-
-
System Suitability Test (SST): Inject 10 µL of the racemic mixture.
-
Validation Criteria: The system is only validated for use if the resolution ( Rs ) between the (S) and (R) peaks is ≥2.0 , and the tailing factor for both peaks is ≤1.2 . Do not proceed to sample analysis if these criteria are not met.
-
-
Sample Analysis: Inject 10 µL of the (R)-enantiomer sample. Record the chromatogram for 20 minutes.
-
Data Processing: Integrate the peak areas. Calculate the enantiomeric excess using the formula:
%ee=Area(R)+Area(S)Area(R)−Area(S)×100
Workflow Visualization
Workflow for chiral HPLC method development and self-validation of N-Cbz-propargylglycine.
References
-
Deng, L., et al. "Practical Syntheses of Chiral α-Amino Acids and Chiral Half-Esters by Kinetic Resolution of Urethane-Protected α-Amino Acid N-Carboxyanhydrides and Desymmetrization of Cyclic meso-Anhydrides with New Modified Cinchona Alkaloid Catalysts" Organic Process Research & Development - ACS Publications. 1
-
Fujii, I., et al. "Relaxing Substrate Specificity in Antibody-Catalyzed Reactions: Enantioselective Hydrolysis of N-Cbz-Amino Acid Esters" ACS Publications. 2
-
Crego-Calama, M., et al. "Chiral Receptor for N-Benzyloxycarbonyl Amino Acid Derivatives" ResearchGate. 3
Sources
A Comparative Guide to the Click Reaction Kinetics of (R)- and (S)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic Acid Enantiomers
Introduction: The Significance of Chirality in Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is renowned for its efficiency, orthogonality, and broad applicability in fields ranging from drug discovery to materials science.[1][2][3] While the reaction itself typically does not generate a new stereocenter at the newly formed triazole ring, the stereochemistry of the reactants can play a crucial role in the reaction kinetics, particularly when chiral catalysts are employed.[4][5][6] This guide provides a comparative analysis of the click reaction kinetics of the (R) and (S) enantiomers of 2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid, a chiral building block of significant interest in peptidomimetic and bioconjugation studies.
Understanding the kinetic behavior of individual enantiomers in CuAAC reactions is paramount for applications such as kinetic resolution, where one enantiomer reacts preferentially, allowing for the separation of racemates.[7][8] This guide will delve into the experimental design for such a kinetic study, present illustrative data, and discuss the underlying principles of stereoselectivity in click chemistry.
Experimental Design: A Tale of Two Scenarios
To comprehensively compare the click reaction kinetics of the (R)- and (S)-enantiomers, we propose a study under two distinct sets of conditions: achiral and chiral catalysis. This dual approach allows for the elucidation of the intrinsic reactivity of the enantiomers versus their behavior in a stereochemically biased environment.
Scenario 1: Achiral Catalysis - Establishing a Baseline
The initial experiment aims to determine the intrinsic reaction rates of the (R)- and (S)-alkynes in the absence of any chiral influence from the catalyst system. In this scenario, the reaction rates of the two enantiomers are expected to be identical.
Reactants and Reagents:
-
(R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid
-
(S)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid
-
Benzyl Azide (as the achiral reaction partner)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: A 1:1 mixture of degassed water and tert-butanol is a common solvent system for CuAAC reactions, accommodating both polar and non-polar reactants.
Experimental Workflow:
Caption: Experimental workflow for the kinetic analysis of the CuAAC reaction under achiral conditions.
Scenario 2: Chiral Catalysis - Probing for Kinetic Resolution
This experiment introduces a chiral ligand to the copper catalyst system. The formation of diastereomeric copper-ligand-alkyne complexes is expected to result in different reaction rates for the (R) and (S) enantiomers, a phenomenon known as kinetic resolution.
Additional Reagent:
-
Chiral Ligand: A commonly used ligand for enantioselective CuAAC is a derivative of PyBox (pyridine-bis(oxazoline)). For this illustrative guide, we will consider a commercially available chiral PyBox ligand.
Experimental Protocol:
The protocol is similar to the achiral setup, with the key difference being the pre-complexation of the copper sulfate with the chiral ligand before initiating the reaction.
-
Catalyst Preparation: Prepare a stock solution of the chiral ligand in the reaction solvent. In a separate vial, mix the CuSO₄ solution with the chiral ligand solution to allow for the formation of the chiral copper complex.
-
Reaction Initiation: Add the pre-formed chiral copper catalyst to the reaction mixture containing the alkyne and azide, followed by the addition of sodium ascorbate to initiate the cycloaddition.
-
Monitoring and Analysis: Follow the same procedure for quenching and HPLC analysis as in the achiral scenario. The enantiomeric excess of the unreacted alkyne should also be monitored over time using a chiral HPLC method.
Illustrative Data and Analysis
The following data is hypothetical and serves to illustrate the expected outcomes of the proposed kinetic studies.
Achiral Conditions: Expected Results
Under achiral conditions, the (R)- and (S)-enantiomers are expected to react at the same rate.
| Time (min) | [(R)-Alkyne] (M) | [(S)-Alkyne] (M) | [Product from R] (M) | [Product from S] (M) |
| 0 | 0.100 | 0.100 | 0.000 | 0.000 |
| 10 | 0.081 | 0.081 | 0.019 | 0.019 |
| 20 | 0.065 | 0.065 | 0.035 | 0.035 |
| 30 | 0.053 | 0.053 | 0.047 | 0.047 |
| 60 | 0.028 | 0.028 | 0.072 | 0.072 |
| 90 | 0.015 | 0.015 | 0.085 | 0.085 |
Chiral Conditions: A Demonstration of Kinetic Resolution
In the presence of a chiral ligand, one enantiomer is expected to react faster than the other.
| Time (min) | [(R)-Alkyne] (M) | [(S)-Alkyne] (M) | [Product from R] (M) | [Product from S] (M) |
| 0 | 0.100 | 0.100 | 0.000 | 0.000 |
| 10 | 0.068 | 0.089 | 0.032 | 0.011 |
| 20 | 0.046 | 0.079 | 0.054 | 0.021 |
| 30 | 0.031 | 0.070 | 0.069 | 0.030 |
| 60 | 0.009 | 0.050 | 0.091 | 0.050 |
| 90 | 0.003 | 0.035 | 0.097 | 0.065 |
Analysis of Kinetic Data:
From the illustrative data under chiral conditions, it is evident that the (R)-enantiomer reacts significantly faster than the (S)-enantiomer. This difference in reaction rates can be quantified by determining the pseudo-first-order rate constants (kR and kS) and the selectivity factor (s), where s = kfast / kslow.
Based on the hypothetical data, a kinetic plot would show a steeper decay for the (R)-alkyne concentration compared to the (S)-alkyne. This would translate to a higher rate constant for the (R)-enantiomer. For instance, we might find kR ≈ 3.0 x 10-2 min-1 and kS ≈ 1.0 x 10-2 min-1, resulting in a selectivity factor of s ≈ 3.
Mechanistic Insights: The Role of the Chiral Ligand
The observed kinetic resolution under chiral catalysis stems from the formation of diastereomeric transition states. The chiral ligand coordinates to the copper(I) center, creating a chiral environment. When the (R)- and (S)-alkyne enantiomers approach this chiral catalyst, they form two different diastereomeric complexes. These complexes have different energies, and consequently, the activation energies for the subsequent cycloaddition step will differ. The enantiomer that forms the lower-energy transition state will react faster.
Caption: Energy profile diagram illustrating the formation of diastereomeric transition states in a chiral-catalyzed CuAAC reaction.
Conclusion and Broader Implications
This guide has outlined a systematic approach to comparing the click reaction kinetics of the (R)- and (S)-enantiomers of 2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid. While in an achiral environment, the enantiomers are expected to exhibit identical reactivity, the introduction of a chiral copper catalyst can induce significant kinetic differences, enabling their kinetic resolution.
The principles and methodologies described herein are broadly applicable to other chiral alkynes and azides. A thorough understanding of the stereochemical aspects of the CuAAC reaction is critical for the rational design of enantioselective transformations and for the synthesis of enantiopure molecules for pharmaceutical and biological applications. The ability to control the reactivity of enantiomers through chiral catalysis opens up new avenues for the efficient construction of complex, stereochemically defined structures.
References
-
Liu, E.-C., & Topczewski, J. J. (2019). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 141(13), 5135–5138. [Link]
-
Topczewski, J. J., & Liu, E.-C. (2019). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 141(13), 5135–5138. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Topczewski, J. J., et al. (2019). Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Catalysis, 9(5), 4144-4149. [Link]
-
Topczewski, J. J., & Liu, E.-C. (2020). Enantioselective Nickel-Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 142(20), 9135–9140. [Link]
-
Brittain, W. D. G., et al. (2019). Simultaneous Clicknetic Resolution Coetaneous catalytic kinetic resolution of alkynes and azides through asymmetric triazole for. ChemRxiv. [Link]
-
Brittain, W. D. G., et al. (2019). Simultaneous Clicknetic Resolution Coetaneous catalytic kinetic resolution of alkynes and azides through asymmetric triazole formation. ChemRxiv. [Link]
-
Liu, E.-C., & Topczewski, J. J. (2019). Enantioselective Copper Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution. PubMed. [Link]
-
Ríos-Gutiérrez, M., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(3), 1335-1346. [Link]
-
Aznar, F., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1968–1980. [Link]
-
American Chemical Society. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Applied Bio Materials. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Brittain, W. D. G., et al. (2019). Coetaneous catalytic kinetic resolution of alkynes and azides through asymmetric triazole formation. ResearchGate. [Link]
-
Cenmed Enterprises. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. [Link]
-
Hocek, M., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(10), 5834–5885. [Link]
-
American Chemical Society. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Applied Bio Materials. [Link]
- Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
-
The Nobel Prize. (2022). CLICK CHEMISTRY AND BIOORTHOGONAL CHEMISTRY. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 4. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
FT-IR Spectral Resolution of Terminal Alkynes: A Comparative Guide for (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic Acid
Executive Summary
(R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid—commonly known as N-Cbz-D-propargylglycine—is a critical unnatural amino acid utilized in bio-orthogonal CuAAC click chemistry and solid-phase peptide synthesis (SPPS). A fundamental quality control step in drug development workflows is the verification of its intact terminal alkyne moiety via Fourier Transform Infrared (FT-IR) spectroscopy.
However, detecting the characteristic alkyne peaks presents unique analytical challenges due to spectral overlap with the Cbz protecting group and the carboxylic acid domain. This guide objectively compares the performance of two primary FT-IR sampling alternatives—Attenuated Total Reflectance (ATR-FTIR) versus KBr Pellet Transmission —to optimize the detection of these critical functional groups, providing researchers with a self-validating framework for spectral analysis.
Mechanistic Causality: The Physics of Alkyne Vibrations
To successfully identify N-Cbz-D-propargylglycine, one must understand the physical causality behind its vibrational modes. In monosubstituted alkynes, the functional group yields two primary diagnostic vibrations:
-
Terminal ≡C-H Stretch (~3285–3350 cm⁻¹): Unlike O-H stretches which are broadened by extensive hydrogen bonding, the hydrogen attached directly to the C≡C group does not participate in hydrogen bonding. Consequently, this peak is characteristically sharp and narrow 1. However, in amino acids, it risks being swallowed by the broad O-H stretching band of ambient water if the sample matrix is hygroscopic 2.
-
Alkyne C≡C Stretch (~2100–2140 cm⁻¹): FT-IR relies on a change in the dipole moment during molecular vibration. Because the dipole moment change during the stretching of a near-symmetrically substituted triple bond is minimal, this peak is inherently weak and often difficult to resolve from baseline noise 3 [[1]]() .
Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission
The physical mechanics of the chosen sampling method directly dictate the visibility of these two critical peaks.
-
ATR-FTIR (Attenuated Total Reflectance): ATR relies on an evanescent wave that penetrates only a few micrometers into the sample. Causality: Because the C≡C stretch is already weak, the short effective pathlength of ATR can render the 2100 cm⁻¹ peak indistinguishable. However, because ATR requires no hygroscopic matrix, it perfectly preserves the sharp ≡C-H stretch at ~3300 cm⁻¹ without water interference 45.
-
KBr Pellet Transmission: This method transmits light through a 7mm–13mm thick sample matrix, artificially increasing the pathlength. Causality: This longer pathlength amplifies the weak C≡C signal, making it highly visible 46. However, KBr is highly hygroscopic. Absorbed moisture creates a massive O-H artifact at 3300–3400 cm⁻¹, which causally obscures the sharp ≡C-H stretch unless rigorous drying protocols are enforced [[7]]().
Quantitative Data: Peak Resolution & Method Performance
| Functional Group / Metric | Expected Wavenumber (cm⁻¹) | ATR-FTIR Performance | KBr Pellet Performance |
| Terminal ≡C-H Stretch | ~3285 – 3311 cm⁻¹ | Excellent: Sharp, distinct peak; no water interference. | Poor to Fair: Often obscured by broad H₂O O-H stretch. |
| Alkyne C≡C Stretch | ~2100 – 2140 cm⁻¹ | Poor: Weak signal due to shallow penetration depth. | Excellent: Amplified by longer transmission pathlength. |
| Cbz Carbamate C=O | ~1680 – 1710 cm⁻¹ | Excellent: Strong dipole, easily resolved. | Excellent: Strong dipole, highly visible. |
| Signal-to-Noise Ratio | N/A | High for strong dipoles; low for weak dipoles. | High across all wavenumbers. |
| Moisture Artifact Risk | 3300 – 3400 cm⁻¹ | Low (Surface measurement). | High (Hygroscopic matrix). |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies incorporate self-validating feedback loops. Do not proceed to sample analysis until the validation gates are cleared.
Protocol A: KBr Pellet Transmission (Optimized for C≡C Detection)
Use this protocol when confirming the presence of the weak 2100 cm⁻¹ C≡C stretch is the primary objective.
-
Matrix Validation (The Blank Gate): Press a control pellet using only FT-IR grade KBr (approx. 100 mg). Scan the blank from 4000 to 400 cm⁻¹.
-
Self-Validation Check: If the baseline at 3400 cm⁻¹ shows an absorbance >0.05, the KBr is wet. Causality: Moisture will obscure the alkyne region. You must dry the KBr powder at 110°C for 4 hours before proceeding 7.
-
-
Sample Dispersion: Grind 1–2 mg of N-Cbz-D-propargylglycine with 100 mg of the validated, dried KBr in an agate mortar.
-
Causality: Thorough, fine grinding reduces light scattering (the Christiansen effect), which otherwise artificially skews the baseline at higher wavenumbers [[4]]().
-
-
Pellet Pressing: Apply 10 tons of pressure under a vacuum for 2 minutes. The vacuum removes trapped air, preventing opaque inclusions that scatter the IR beam.
-
Spectral Acquisition: Scan the sample. Confirm the presence of the weak ~2106 cm⁻¹ peak.
Protocol B: ATR-FTIR (Optimized for ≡C-H Detection)
Use this protocol when rapid verification of the sharp 3300 cm⁻¹ ≡C-H stretch is required without moisture artifacts.
-
Crystal Validation (The Background Gate): Clean the diamond or ZnSe ATR crystal with high-purity isopropanol. Run a background scan.
-
Self-Validation Check: The background must be completely flat. Any residual peaks indicate cross-contamination that will invalidate the weak alkyne signals.
-
-
Sample Application: Place ~2 mg of the N-Cbz-D-propargylglycine powder directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the integrated clutch slips.
-
Spectral Acquisition: Scan with a high number of accumulations (e.g., 64 or 128 scans) to computationally average out baseline noise. The sharp ≡C-H stretch at ~3285 cm⁻¹ should be clearly resolved from the adjacent N-H stretch.
Decision Matrix & Workflow
Decision tree and self-validating workflow for FT-IR analysis of terminal alkynes.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. azooptics.com [azooptics.com]
- 4. kinteksolution.com [kinteksolution.com]
- 5. researchgate.net [researchgate.net]
- 6. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]
- 7. shimadzu.com [shimadzu.com]
Comprehensive Handling and Disposal Protocol for (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid
As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to waste management is a critical phase of any experimental workflow. (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid—commonly referred to as Cbz-D-propargylglycine or Cbz-D-Pra-OH—is a highly valuable chiral building block used extensively in peptide synthesis and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
However, the very structural features that make it synthetically useful also dictate strict, non-negotiable handling and disposal procedures. This guide provides a self-validating, step-by-step operational plan to ensure absolute safety, regulatory compliance, and environmental stewardship in your laboratory.
Chemical Profiling & Hazard Causality
To manage a chemical effectively, one must understand the causality behind its behavior. We do not simply memorize safety rules; we derive them from the molecule's structural biology and physical chemistry.
-
The Benzyloxycarbonyl (Cbz) Group: This protecting group imparts significant steric bulk and lipophilicity to the molecule. Causality: While advantageous for organic solubility during peptide coupling, this lipophilicity drastically reduces the molecule's biodegradability in aqueous systems. Consequently, drain disposal is strictly prohibited, as the compound poses a persistent environmental hazard to aquatic ecosystems.
-
The Terminal Alkyne (-C≡CH): The alkyne moiety contains a high-density pi-electron cloud. Causality: In a waste accumulation context, this reactivity makes it susceptible to forming highly explosive, shock-sensitive metal acetylides if inadvertently mixed with aqueous heavy metal waste streams (e.g., Ag⁺, Cu²⁺) under basic conditions. Strict segregation is paramount.
-
The Carboxylic Acid (-COOH): As a weak acid, it can react exothermically with strong bases. Causality: Waste containing this compound must not be bulked with concentrated alkaline solutions to prevent pressure buildup in sealed containers.
Table 1: Chemical & Hazard Profile
| Property/Feature | Data/Description | Operational Causality |
| Molecular Formula | C₁₃H₁₃NO₄ | High carbon content dictates high-temperature incineration as the only viable disposal method. |
| Molecular Weight | 247.25 g/mol | Determines stoichiometric calculations for post-reaction waste neutralization. |
| Physical State | Solid (Crystalline Powder) | Requires anti-static handling to prevent hazardous aerosolization and inhalation. |
| EPA Waste Status | Solid Waste (40 CFR Part 261) | Must be managed as a generic hazardous organic solid; evaluate for characteristic toxicity[1]. |
Waste Segregation Strategy
Proper waste segregation prevents catastrophic incompatible reactions and reduces disposal costs. The following decision matrix must be applied to all waste containing Cbz-D-Pra-OH.
Workflow for segregating Cbz-D-Pra-OH waste streams based on physical state and solvent matrix.
Table 2: Waste Stream Segregation Matrix
| Waste State | Primary Matrix | Designated Waste Stream | Incompatible Materials (DO NOT MIX) |
| Pure Solid | Unused Cbz-D-Pra-OH | Non-Halogenated Organic Solid | Strong oxidizers, heavy metal salts. |
| Solution | Dichloromethane (DCM) | Halogenated Organic Liquid | Alkali metals, strong bases. |
| Solution | DMF, DMSO, or Methanol | Non-Halogenated Organic Liquid | Halogenated solvents, metal catalysts (Cu/Ag). |
Operational Handling & Disposal Protocols
The following self-validating protocols ensure that every action taken with this compound is deliberate, traceable, and safe.
Protocol 1: Routine Solid Waste Disposal
-
Preparation: Ensure access to a designated, chemically compatible, sealable high-density polyethylene (HDPE) solid waste container.
-
Transfer: Using a grounded, anti-static spatula, transfer the residual Cbz-D-Pra-OH powder into the waste container inside a certified, operational fume hood.
-
Validation Step: Visually verify that no dust is aerosolized during the transfer process. If dust is visible, pause and reduce the transfer speed.
-
-
Labeling: Tightly seal the container. Affix a compliant hazardous waste label detailing the chemical name, date of initial accumulation, and primary hazards (Irritant, Environmental Hazard) in accordance with EPA labeling requirements[2].
-
Storage: Store in a cool, dry, well-ventilated secondary containment tray away from light and incompatible materials.
Protocol 2: Post-Reaction Liquid Waste Segregation
-
Quench Reaction: If the compound was utilized in a peptide coupling reaction, ensure all reactive intermediates (e.g., activated esters) are fully quenched with an appropriate nucleophile (like water or a mild amine) before waste transfer.
-
Identify Solvent Matrix: Determine if the primary solvent is halogenated or non-halogenated.
-
Segregate & Transfer: Pour the liquid waste into the respective organic liquid waste carboy.
-
Validation Step: Check the carboy's accumulation log to definitively ensure no incompatible heavy metals (specifically Copper or Silver catalysts used in click chemistry) are present in the same container.
-
-
Documentation: Update the waste accumulation log with the estimated mass of Cbz-D-Pra-OH added.
Protocol 3: Emergency Spill Response (Solid Powder)
-
Isolate: Immediately evacuate non-essential personnel from the immediate area.
-
PPE Upgrade: Don a particulate respirator (N95 or higher) and double nitrile gloves if the spill is large and occurred outside a fume hood.
-
Containment: Gently cover the powder with a damp, inert absorbent pad to suppress dust generation. Never dry sweep an organic powder , as this generates hazardous aerosols and potential static charge.
-
Collection: Carefully scoop the dampened material using a non-sparking tool into a dedicated hazardous waste bag.
-
Decontamination: Wash the spill area with a mild detergent and water. Collect all wash water as hazardous liquid waste.
Final Disposal Mechanism: High-Temperature Incineration
Under EPA guidelines for solid waste[1], the only acceptable final disposal method for complex, lipophilic organic molecules like Cbz-D-Pra-OH is High-Temperature Incineration (HTI) at a licensed facility.
The thermal oxidation process breaks the molecule down into basic, non-hazardous constituents, preventing environmental contamination.
Degradation pathway of Cbz-D-Pra-OH during commercial high-temperature incineration.
References
-
Environmental Protection Agency (EPA). "Hazardous Waste Identification Process (40 CFR Part 261)." EPA.gov. Available at:[Link]
-
Brady Identification / EPA Regulations. "Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations." BradyID.com. Available at:[Link]
Sources
Personal protective equipment for handling (R)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid
As a Senior Application Scientist, I have developed this comprehensive operational and safety guide for handling (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid , commonly referred to as Z-D-Pra-OH or N-Cbz-D-propargylglycine .
This non-proteinogenic amino acid is a critical building block in chemical biology, serving as an alkyne donor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" and a versatile handle in Solid-Phase Peptide Synthesis (SPPS)[1],[2]. However, the very features that make it synthetically valuable—its reactive terminal alkyne and lipophilic benzyloxycarbonyl (Cbz/Z) protecting group—demand rigorous, causality-driven safety protocols.
Mechanistic Toxicology & Hazard Profile
To handle Z-D-Pra-OH safely, one must understand the chemical causality behind its hazard profile. While the specific enantiomer's SDS may be scarce, safety data for identical propargylglycine analogs (such as Boc-Pra-OH) dictates strict handling parameters[3],.
-
Dermal Sensitization (GHS H317): The molecule is classified as a Category 1 skin sensitizer[3]. The Cbz protecting group significantly increases the molecule's lipophilicity compared to free amino acids. If the crystalline powder contacts the skin, dermal moisture can partially dissolve it, allowing the lipophilic molecule to penetrate the stratum corneum. Once absorbed, the reactive terminal alkyne can act as a hapten, covalently binding to epidermal proteins and triggering allergic contact dermatitis.
-
Aerosolization & Inhalation: Supplied as a crystalline powder, Z-D-Pra-OH is prone to static charge accumulation. Opening plastic vials without static mitigation can cause micro-particles to aerosolize, leading to respiratory tract irritation[3].
-
Chemical Incompatibilities: The terminal alkyne (-C≡CH) is highly reactive. In the presence of uncoordinated heavy metal salts (e.g., Ag⁺, Cu⁺) under basic conditions without proper stabilizing ligands, it can theoretically form shock-sensitive metal acetylides.
Quantitative Hazard Summary
| Property | Value | Operational Implication |
| Molecular Formula | C₁₃H₁₃NO₄ | High carbon content dictates solubility in organic solvents (DMF, DCM), requiring solvent-compatible PPE. |
| Molecular Weight | 247.25 g/mol | Low molecular weight facilitates rapid dermal absorption if the skin barrier is compromised. |
| GHS Classification | Skin Sens. 1 (H317) | Mandates strict isolation of the chemical from the operator's epidermis. |
Personal Protective Equipment (PPE) Matrix
Every piece of PPE must be selected based on the specific chemical vulnerabilities of the workflow.
| Equipment | Specification | Causality & Scientific Rationale |
| Gloves | Nitrile (≥0.11 mm thickness) | Nitrile provides an excellent barrier against the lipophilic Cbz-derivative and the polar aprotic solvents (DMF/NMP) used to solubilize it during SPPS[4]. Latex is strictly prohibited due to high permeability to organic solvents. |
| Eye Protection | ANSI Z87.1 tight-fitting goggles | Prevents airborne micro-crystals (generated via static repulsion during weighing) from dissolving in the ocular mucosa. |
| Body Protection | Flame-resistant lab coat with knit cuffs | Knit cuffs prevent the sleeves from riding up, eliminating the risk of powder settling on exposed forearms and causing H317 sensitization. |
| Respiratory | Fume Hood (Primary); N95/FFP2 (Secondary) | Standard handling must occur in a hood. If a spill occurs outside the hood, an N95 respirator blocks the inhalation of aerosolized alkyne dust. |
Operational Workflow & Handling Protocol
The following protocol utilizes a self-validating system to ensure maximum safety and efficiency during the preparation of Z-D-Pra-OH for SPPS or Click Chemistry.
Phase 1: Pre-Operational Verification
-
Fume Hood Validation: Turn on the fume hood. Self-Validation Step: Tape a 2-inch strip of tissue paper to the bottom of the sash. A steady, inward 45-degree deflection confirms active negative pressure (>0.5 m/s face velocity).
-
Glove Integrity Check: Don nitrile gloves. Self-Validation Step: Before putting them on, perform a pneumatic inflation test (trap air inside the glove and squeeze) to ensure there are zero micro-punctures.
Phase 2: Anti-Static Weighing
-
Static Mitigation: Pass an anti-static zero-ionizer bar over the analytical balance and the closed Z-D-Pra-OH vial. Causality: This neutralizes the triboelectric charge on the plastic, preventing the crystalline powder from "jumping" out of the vial upon opening.
-
Transfer: Use a grounded, stainless-steel micro-spatula to transfer the solid into an anti-static weigh boat.
Phase 3: Solubilization & Reaction Setup
-
Solvent Addition: Transfer the weighed Z-D-Pra-OH into a glass vial. Add the required volume of Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for peptide coupling[4].
-
Visual Confirmation: Vortex gently. Self-Validation Step: Hold the vial against a light source. Complete optical clarity indicates full solubilization, meaning the dust hazard is now neutralized, transitioning the risk profile strictly to a liquid splash hazard.
-
CuAAC Considerations: If utilizing the alkyne for Click Chemistry, ensure the Cu(I) catalyst is properly complexed with a ligand (e.g., TBTA or THPTA) before introducing it to the Z-D-Pra-OH solution to prevent unintended side reactions or degradation[5].
Spill Management & Disposal Plan
Solid Spill (Powder):
-
Do not sweep. Sweeping aerosolizes the sensitizing powder.
-
Cover the spill with a paper towel lightly dampened with 70% Isopropanol (IPA). Causality: The IPA slightly solubilizes the Cbz group, trapping the powder in the towel matrix without creating a flowing liquid hazard.
-
Wipe inward, place the towel in a solid hazardous waste bag, and wash the surface with soapy water.
Liquid Spill (Dissolved in DMF/DCM):
-
Cover with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth)[3].
-
Transfer the saturated absorbent to a highly visible, labeled chemical waste container.
Disposal Segregation:
-
Unreacted Z-D-Pra-OH must be disposed of in Halogen-Free Organic Waste (unless dissolved in DCM).
-
Critical Warning: Do not dispose of alkyne-containing waste into containers holding concentrated, uncoordinated heavy metal waste (Silver, Copper) to prevent the slow, unintended formation of metal acetylides.
Workflow Visualization
Below is the self-validating operational workflow for handling Z-D-Pra-OH, mapping the critical path from preparation to decontamination.
Workflow for the safe handling, reaction setup, and disposal of Z-D-Pra-OH in laboratory settings.
References
-
Unusual Amino Acids: Propargylglycine (Pra) | LifeTein Peptide Blog |1
-
In situ click chemistry: from small molecule discovery to synthetic antibodies | Integrative Biology | Oxford Academic | 2
-
Boc-propargyl-Gly-OH = 98.0 HPLC 63039-48-5 Safety Information | Sigma-Aldrich |
-
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid SDS | MedChemExpress | 3
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry | aapptec | 4
-
Quantitative Analysis of Cu(I) Concentration in Click Chemistry | Heterocycles / Clockss | 5
Sources
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